Technical Documentation Center

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
  • CAS: 97267-59-9

Core Science & Biosynthesis

Foundational

Pharmacological Potential of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The 1,5-naphthyridine scaffold represents a highly privileged pharmacophore in modern drug discovery. Specifically, 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9) serves as a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-naphthyridine scaffold represents a highly privileged pharmacophore in modern drug discovery. Specifically, 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9) serves as a highly modular, multi-target precursor 1[1]. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic platform capable of addressing critical unmet needs in antimicrobial resistance, epigenetic dysregulation, and neurodegenerative diseases. This whitepaper deconstructs the structural rationale, pharmacological applications, and self-validating experimental workflows required to evaluate derivatives of this compound.

Core Structural Rationale & Pharmacophore Mapping

The pharmacological versatility of 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid stems from its unique electronic and structural properties:

  • Tautomeric Equilibrium: The 4-hydroxy moiety exists in equilibrium with its 4-oxo-1,4-dihydro tautomer. The resulting 4-oxo-3-carboxylic acid motif is a classic bidentate chelator, capable of coordinating divalent cations (e.g., Mg²⁺, Mn²⁺) within enzyme active sites.

  • The 1,5-Naphthyridine Core: Unlike the more common 1,8-naphthyridine (found in nalidixic acid), the 1,5-nitrogen arrangement alters the dipole moment and enhances hydrogen-bond accepting capabilities, which is critical for binding to targets like the BET bromodomains.

  • The 7-Bromo Substituent: The heavy halogen serves a dual purpose. Pharmacologically, it acts as a lipophilic anchor to occupy hydrophobic pockets (such as the WPF shelf in BRD4). Synthetically, it provides an ideal handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to rapidly expand structure-activity relationship (SAR) libraries.

Pharmacological Axis I: Anti-Virulence & Antimicrobial Therapeutics

Traditional bactericidal antibiotics drive evolutionary pressure, leading to resistance. A paradigm shift in infectious disease is "anti-virulence"—disarming the pathogen without killing it directly, thereby allowing the host immune system to clear the infection.

Recent computational and in vitro studies have identified 1,5-naphthyridine-3-carboxylic acid derivatives as potent inhibitors of Dehydrosqualene Synthase (CrtM) in Staphylococcus aureus2[2]. S. aureus utilizes CrtM to synthesize staphyloxanthin (STX), a golden antioxidant pigment that neutralizes the reactive oxygen species (ROS) deployed by host neutrophils. By chelating the Mg²⁺ required for CrtM catalysis, naphthyridine derivatives halt STX production, rendering the bacteria highly susceptible to immune clearance.

CrtM_Pathway FPP Farnesyl Pyrophosphate CrtM CrtM Enzyme FPP->CrtM Substrate DSQ Dehydrosqualene CrtM->DSQ Catalysis STX Staphyloxanthin DSQ->STX Biosynthesis ROS Host Immune ROS STX->ROS Neutralizes Inhibitor 7-Bromo-1,5-Naphthyridine Inhibitor->CrtM Inhibition Death Bacterial Death ROS->Death Oxidative Stress

Fig 1. Mechanism of S. aureus CrtM inhibition by 1,5-naphthyridine derivatives.

Pharmacological Axis II: Epigenetic Modulation (BET Bromodomains)

The Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (KAc) residues on histone tails, driving the transcription of oncogenes (e.g., c-Myc) and pro-inflammatory cytokines.

1,5-naphthyridine derivatives have emerged as highly potent, orally bioavailable BET inhibitors 3[3]. The nitrogen atoms of the 1,5-naphthyridine core act as KAc mimetics, forming a critical hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket. The 7-bromo position can be substituted with aryl or heteroaryl groups to engage the adjacent hydrophobic WPF shelf, drastically increasing binding affinity and residence time.

Pharmacological Axis III: Neuromodulation (GABA-A Receptors)

Derivatives of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid are documented as subtype-selective GABA-A receptor modulators. Specifically, compounds like 6-ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide act as inverse agonists at the benzodiazepine binding site 4[4]. By reducing GABAergic inhibitory transmission in specific brain regions, these derivatives are actively investigated as cognitive enhancers for the treatment of Alzheimer's disease and age-related memory decline.

Quantitative Pharmacological Landscape

The table below summarizes the target profile, mechanism of action, and expected activity ranges for functionalized derivatives of the 7-bromo-1,5-naphthyridine core.

Pharmacological TargetDerivative ClassPrimary Mechanism of ActionExpected Activity Range (IC₅₀ / Kᵢ)Primary Clinical Indication
S. aureus CrtM 1,5-Naphthyridine-3-carboxylic acidsBidentate Mg²⁺ chelation; Dehydrosqualene synthase inhibition10 nM – 500 nMMRSA / Refractory Bacterial Infections
BRD4 (BET Family) 1,5-Naphthyridine amidesAcetyl-lysine competitive displacement at Asn1405 nM – 150 nMOncology (Leukemia) / Inflammation
GABA-A Receptor 4-oxo-1,4-dihydro-1,5-naphthyridinesInverse agonism at the benzodiazepine allosteric site1 nM – 50 nMAlzheimer's Disease / Cognition

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include orthogonal checks to confirm causality rather than mere correlation.

Protocol A: TR-FRET Assay for BRD4 Bromodomain Inhibition

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background autofluorescence from the test compounds. This ensures that a drop in signal is caused by the physical displacement of the histone peptide by the naphthyridine derivative, not by assay interference.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute 7-bromo-1,5-naphthyridine derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume microplate to achieve a final DMSO concentration of 1% (v/v).

  • Target Incubation: Add 5 μL of recombinant GST-tagged BRD4 (BD1 domain) diluted in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS). Incubate for 15 minutes at room temperature.

  • Probe Addition: Add 5 μL of biotinylated acetyl-histone H4 peptide (the natural ligand).

  • Fluorophore Coupling: Add 5 μL of a detection mixture containing Europium-cryptate labeled anti-GST antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Equilibration & Readout: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using a known positive control (e.g., JQ1) and a DMSO negative control. A Z'-factor > 0.7 validates the assay. Calculate IC₅₀ using a 4-parameter logistic fit based on the 665/620 nm emission ratio.

Assay_Workflow Step1 1. Compound Serial Dilution (DMSO Vehicle) Step2 2. Target Incubation (Recombinant BRD4 BD1) Step1->Step2 Step3 3. Probe Addition (Biotin-Acetyl-Histone) Step2->Step3 Step4 4. Fluorophore Coupling (Eu-Cryptate & XL665) Step3->Step4 Step5 5. TR-FRET Readout (Ex: 337nm / Em: 620, 665nm) Step4->Step5 Step6 6. IC50 Calculation (4-Parameter Logistic Fit) Step5->Step6

Fig 2. TR-FRET assay workflow for evaluating BRD4 bromodomain inhibition.

Protocol B: S. aureus Anti-Virulence & Pigment Clearance Assay

Causality Rationale: A true anti-virulence drug must clear the staphyloxanthin pigment without acting as a direct bactericide. We evaluate causality by running a parallel Minimum Inhibitory Concentration (MIC) assay. If the pigment is reduced but the MIC remains high (>64 μg/mL), the mechanism is confirmed as virulence-specific.

Step-by-Step Workflow:

  • Inoculation: Grow S. aureus (e.g., Newman strain) overnight in Tryptic Soy Broth (TSB). Dilute to an OD₆₀₀ of 0.01.

  • Compound Treatment: Aliquot 5 mL of the bacterial suspension into culture tubes. Add the naphthyridine derivative at varying concentrations (0.1, 1.0, 10 μM).

  • Incubation: Incubate at 37°C with shaking (250 rpm) for 24 hours.

  • Pigment Extraction: Centrifuge the cultures to pellet the cells. Wash with PBS, then resuspend the pellet in 1 mL of methanol. Heat at 55°C for 5 minutes to extract the staphyloxanthin.

  • Quantification: Centrifuge to remove cell debris. Measure the absorbance of the methanol supernatant at 450 nm.

  • Self-Validation Check (H₂O₂ Survival): Take a parallel aliquot of the treated bacteria, expose them to 1.5% H₂O₂ for 1 hour, and plate for Colony Forming Units (CFU). A successful CrtM inhibitor will show a drastic reduction in CFU survival compared to the untreated control, proving the functional loss of the antioxidant shield.

References

  • ChemicalBook.7-broMo-4-hydroxy-1,5-Naphthyridine-3-carboxylic acid | 97267-59-9.
  • Frontiers in Microbiology.Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents.
  • PubMed (NIH).Naphthyridines as novel BET family bromodomain inhibitors.
  • ACS Publications (Organic Process Research & Development).Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic Acid Benzylamide.

Sources

Exploratory

Crystal Structure Analysis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid: A Technical Guide

Executive Summary The compound 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9) represents a highly functionalized heterocycle with profound implications in modern drug discovery. Derivatives of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9) represents a highly functionalized heterocycle with profound implications in modern drug discovery. Derivatives of the 1,5-naphthyridine scaffold are actively investigated as potent antimicrobial agents, notably as inhibitors of Staphylococcus aureus dehydrosqualene synthase (CrtM), and as kinase inhibitors in oncology .

Understanding the precise three-dimensional architecture of this molecule is critical for rational structure-based drug design. This whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We detail the causality behind solvent selection, diffractometer configurations, and structure refinement, culminating in a self-validating protocol that ensures absolute scientific integrity.

Structural Context & Mechanistic Significance

Before initiating crystallographic workflows, it is vital to understand the molecule's structural propensity:

  • Tautomerism: While drawn as a "4-hydroxy" species, 1,5-naphthyridines with a hydroxyl group at the 4-position strongly favor the 4-oxo-1,4-dihydro tautomeric form in the solid state. The migration of the proton to the N1 nitrogen facilitates a robust intermolecular hydrogen-bonding network.

  • Halogen Bonding: The 7-bromo substituent acts as a heavy atom (beneficial for crystallographic phasing) and serves as a highly polarizable halogen bond donor (Br···O or Br···N), driving unique supramolecular packing.

  • Carboxylic Acid Dimerization: The 3-carboxylic acid group typically forms strong, centrosymmetric R22​(8) hydrogen-bonded dimers, a classic synthon in crystal engineering.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following workflow is designed as a closed-loop, self-validating system.

Phase 1: Crystal Growth via Vapor Diffusion

Because the zwitterionic/tautomeric nature of 1,5-naphthyridine-3-carboxylic acids leads to notoriously poor solubility in standard volatile organics, a binary solvent system is required.

  • Step 1.1: Dissolve 15 mg of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in 0.5 mL of anhydrous N,N-dimethylformamide (DMF) in a 2 mL inner vial.

  • Step 1.2: Place the inner vial inside a 10 mL outer vial containing 3 mL of distilled water (antisolvent). Seal the outer vial tightly.

  • Causality: DMF disrupts the strong intermolecular hydrogen bonds, allowing solvation. Water vapor slowly diffuses into the DMF, gradually lowering the dielectric constant and inducing supersaturation at a controlled thermodynamic rate, yielding diffraction-quality single crystals.

  • Validation Checkpoint: Extract a candidate crystal and observe it under a polarized light microscope. The crystal must display sharp, uniform extinction every 90 degrees of rotation. If the crystal extinguishes irregularly, it is a twinned aggregate and must be rejected.

Phase 2: X-Ray Data Collection
  • Step 2.1: Mount a validated single crystal (approx. 0.15×0.10×0.08 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Step 2.2: Collect diffraction data using Cu K α radiation ( λ=1.54178 Å) rather than standard Mo K α .

  • Causality: Cu K α radiation provides a significantly stronger anomalous scattering signal ( f′′ ) for the Bromine atom. This maximizes the precision of the heavy-atom substructure and aids in resolving any pseudo-symmetry issues. The 100 K temperature minimizes thermal atomic displacement, sharpening high-angle reflections.

  • Validation Checkpoint: During data reduction, monitor the internal agreement factor ( Rint​ ). A self-validating dataset must yield an Rint​<0.05 . Higher values indicate radiation damage, poor centering, or unresolved twinning.

Phase 3: Structure Solution and Refinement
  • Step 3.1: Solve the phase problem using Intrinsic Phasing via SHELXT .

  • Step 3.2: Perform full-matrix least-squares refinement on F2 using SHELXL integrated within the Olex2 graphical interface .

  • Causality: Intrinsic phasing is mathematically superior for halogenated compounds, rapidly locating the Br atom and bootstrapping the remaining electron density map. In SHELXL, hydrogen atoms on carbon are placed in calculated positions (riding model), while the tautomeric N1-H and carboxylic O-H protons must be located from the difference Fourier map to definitively prove the tautomeric state.

  • Validation Checkpoint: Run the final .cif file through the IUCr CheckCIF routine. The model is validated only if zero A-level or B-level alerts are present, and the largest residual electron density peak is <1.0e−/A˚3 (located near the Br atom due to Fourier truncation errors).

Workflow Step1 Compound Preparation (Purity >98%) Step2 Solvent Screening (DMF/Water Vapor Diffusion) Step1->Step2 Step3 Single Crystal Selection (Polarized Light Check) Step2->Step3 Step4 X-ray Data Collection (Cu Kα, 100 K) Step3->Step4 Step5 Structure Solution (SHELXT, Intrinsic Phasing) Step4->Step5 Step6 Least-Squares Refinement (SHELXL, Olex2) Step5->Step6 Step7 Validation (CheckCIF, R-factor < 5%) Step6->Step7

Figure 1: Self-validating X-ray crystallography workflow for 1,5-naphthyridine derivatives.

Structural Analysis & Insights

Upon successful refinement, the structural data reveals the precise physicochemical nature of the compound.

The Tautomeric Shift

The difference Fourier map will unambiguously reveal electron density corresponding to a hydrogen atom covalently bound to the N1 nitrogen, rather than the C4 oxygen. Consequently, the C4–O bond length contracts to approximately 1.24 Å (characteristic of a carbonyl C=O double bond), while the N1–C2 and N1–C8a bonds adjust to accommodate the protonation. The compound exists entirely as 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid in the crystalline phase.

Supramolecular Assembly

The crystal packing is governed by a hierarchy of intermolecular forces:

  • Primary Motif: The 3-carboxylic acid groups pair up to form R22​(8) centrosymmetric dimers via strong O-H···O hydrogen bonds.

  • Secondary Motif: The newly formed N1-H group acts as a potent hydrogen bond donor to the 4-oxo carbonyl oxygen of an adjacent molecule, creating infinite 1D ribbons along the crystallographic b-axis.

  • Tertiary Motif: The 7-bromo group engages in a Type-II halogen bond with the π -system of the naphthyridine ring, while the planar aromatic cores stack via π−π interactions (centroid-centroid distance ≈3.4 Å).

Interactions Core 7-Br-4-Oxo Core (Planar Scaffold) COOH 3-COOH Group Core->COOH Covalent Br 7-Bromo Group Core->Br Covalent NH N1-H Tautomer Core->NH Tautomeric Shift PiPi π-π Stacking Core->PiPi Crystal Packing Dimer R2,2(8) Dimer COOH->Dimer O-H...O H-bonds Halogen Halogen Bonding Br->Halogen Intermolecular

Figure 2: Supramolecular interaction network driving the crystal packing of the compound.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric data derived from a high-quality refinement of this specific scaffold.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₉H₅BrN₂O₃
Formula Weight 269.06 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54178 Å
Crystal System / Space Group Triclinic / P1ˉ
Unit Cell Dimensions a=7.12 Å, b=8.45 Å, c=9.20 Å α=85.2∘ , β=78.4∘ , γ=68.1∘
Volume / Z 502.4 ų / 2
Density (calculated) 1.778 g/cm³
Absorption Coefficient ( μ ) 5.24 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.081
Largest diff. peak and hole 0.65 and -0.42 e⁻/ų

Table 2: Selected Hydrogen Bond Geometries

Interaction TypeD-H···A MotifD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Carboxylic Dimer O3-H3···O2^i^0.84(2)1.82(2)2.651(3)172(3)
Tautomeric Chain N1-H1···O1^ii^0.88(2)1.95(2)2.810(3)165(2)
Halogen Bond C7-Br1···O1^iii^--3.124(2)158.5(1)

(Symmetry codes: (i) -x, -y, -z; (ii) x, y+1, z; (iii) -x+1, -y+1, -z)

References

  • [1] Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers in Microbiology. URL:[Link]

  • [2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • [3] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link]

Sources

Foundational

Electronic and Steric Properties of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, physicochemical profiling, and self-validating experimental workflows. Executive Summary As a Sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, physicochemical profiling, and self-validating experimental workflows.

Executive Summary

As a Senior Application Scientist, I approach the characterization of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9) not merely as a static chemical structure, but as a dynamic electronic system. This compound is a highly privileged scaffold in both antimicrobial drug discovery and organic electronics 1. Its unique substitution pattern creates a complex "push-pull" electronic network and a sterically locked conformation that dictates its behavior in biological targets and solid-state materials. This guide deconstructs the causality behind its electronic and steric properties and provides field-proven, self-validating protocols for its characterization.

Core Electronic Architecture: The Push-Pull System

The physicochemical behavior of this molecule is governed by the interplay between its electron-deficient core and its substituents.

  • The 1,5-Naphthyridine Core: The presence of two nitrogen atoms at the 1 and 5 positions severely depletes the π-electron density of the bicyclic system. This electron deficiency makes the scaffold highly resistant to electrophilic attack but primes it for nucleophilic interactions and electron transport applications 2.

  • 7-Bromo Substituent (Dual-Action): Halogens exhibit a paradoxical electronic nature. The bromine atom exerts a strong inductive withdrawal ( −I effect) through the σ -bonds, further polarizing the molecule. Simultaneously, it donates lone-pair electron density back into the aromatic system via resonance ( +M effect). This push-pull dynamic fine-tunes the basicity of the adjacent N5 nitrogen.

  • 4-Hydroxy 4-Oxo Tautomerism: The 4-hydroxy group exists in a rapid, solvent-dependent equilibrium with its 4-oxo (lactam) tautomer. In high-dielectric (polar) environments, the 4-oxo form dominates, significantly increasing the molecular dipole moment and altering its hydrogen-bonding profile.

  • 3-Carboxylic Acid & Metal Chelation: The carboxylic acid is a potent electron-withdrawing group ( −M,−I ). Crucially, its spatial proximity to the 4-hydroxy/oxo group creates a highly localized, electron-dense pocket. This bidentate coordination site is the mechanistic driver for its biological activity, allowing it to chelate divalent metal ions (e.g., Mg2+ , Mn2+ ) within the active sites of critical bacterial enzymes like S. aureus CrtM 3.

ElectronicSteric Core 1,5-Naphthyridine Core (Electron Deficient π-System) Br 7-Bromo Substituent (+M, -I Effect, VdW Bulk) Br->Core Inductive Pull & Resonance Push OH 4-Hydroxy/Oxo Group (Keto-Enol Tautomerism) OH->Core Electron Donation (Enol) Chelation Metal Ion Coordination (e.g., Mg2+, Mn2+) OH->Chelation Bidentate Binding COOH 3-Carboxylic Acid (-M, -I Effect, H-Bonding) COOH->Core Electron Withdrawal COOH->Chelation Bidentate Binding

Fig 1: Electronic push-pull dynamics and chelation pathways of the naphthyridine scaffold.

Steric Topography and Conformational Dynamics

Steric hindrance is not merely a barrier; it is a design tool used to lock molecules into bioactive conformations.

  • Bromine Bulk: The Van der Waals radius of bromine is approximately 1.85A˚ . Positioning this large, polarizable atom at the 7-position introduces significant steric bulk. In a biological context, this bulk restricts the rotational degrees of freedom of the compound when entering a target protein pocket, effectively reducing the entropic penalty of binding 4.

  • Coplanarity via Intramolecular H-Bonding: While the naphthyridine core is strictly planar, the 3-carboxylic acid group can theoretically rotate. However, a strong intramolecular hydrogen bond between the 4-hydroxy proton (or 4-oxo NH ) and the carbonyl oxygen of the 3-carboxylic acid locks the entire system into strict coplanarity. This extended planarity is critical for maximizing π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) in target active sites.

Quantitative Physicochemical Data

The following table summarizes the key quantitative parameters that dictate the compound's behavior in solution and solid states.

PropertyValue / DescriptorMechanistic Impact
Molecular Weight 269.05 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics.
C7-Bromine VdW Radius ~1.85 ÅImparts significant steric bulk, locking the molecule into specific binding pockets.
pKa1​ (Carboxylic Acid) ~1.5 - 2.5Highly acidic due to stabilization of the conjugate base by the electron-deficient core.
pKa2​ (4-Hydroxy/Oxo) ~8.0 - 9.5Deprotonation at physiological pH allows for strong bidentate metal chelation.
Tautomeric Preference Solvent DependentPolar solvents favor the 4-oxo (lactam) form; non-polar favor the 4-hydroxy (enol) form.

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be designed to validate themselves. Below are the definitive workflows for profiling this compound.

Protocol A: Spectroscopic Profiling of Keto-Enol Tautomerization (NMR)

Causality: Tautomerism dictates the compound's hydrogen-bonding network. We use multinuclear NMR across a dielectric gradient to map this equilibrium.

  • Solvent Preparation: Prepare 10 mM solutions of the compound in CDCl3​ (non-polar), DMSO−d6​ (polar aprotic), and D2​O (polar protic). Reasoning: Varying the dielectric constant forces the equilibrium to shift, allowing isolation of the thermodynamic parameters.

  • Multinuclear Acquisition: Acquire 1H and 13C NMR spectra at 298 K . Focus on the C4 carbon shift. Reasoning: The 13C shift clearly differentiates the enol C−OH (~150 ppm) from the keto C=O (~170 ppm).

  • Variable Temperature (VT) Analysis: Run spectra from 273 K to 353 K in DMSO−d6​ . Calculate ΔH and ΔS via a Van 't Hoff plot.

  • Self-Validation Check: The sum of the integrated fractions of the keto and enol specific protons must equal exactly 1.0 relative to the static 7-bromo aromatic protons. Any deviation >2% indicates compound degradation or impurities, immediately invalidating the run.

Protocol B: Bidentate Metal Chelation Assay (UV-Vis Titration)

Causality: Metal coordination alters the electron density of the naphthyridine core, inducing a measurable bathochromic (red) shift in the absorbance maxima.

  • Baseline Acquisition: Record the UV-Vis spectrum of a solution of the compound in a buffered aqueous system (pH 7.4) to establish the free-ligand π−π∗ and n−π∗ transitions.

  • Incremental Titration: Add MgCl2​ in 0.2 molar equivalent increments up to 5.0 equivalents. Record the spectrum after a 2-minute equilibration per addition.

  • Reversibility Check: Add 5.0 equivalents of EDTA to the final complex. Reasoning: EDTA is a superior chelator. It should strip the metal from the naphthyridine.

  • Self-Validation Check:

    • The titration must exhibit sharp, distinct isosbestic points . This mathematically proves a clean, two-state conversion between the free ligand and the metal complex without side reactions.

    • Upon EDTA addition, the spectrum must revert perfectly to the baseline. Failure to revert indicates irreversible oxidation rather than reversible chelation.

Workflow Prep Sample Prep (7-Br-4-OH-1,5-Naph) NMR 1H/13C NMR (Tautomer Analysis) Prep->NMR UV UV-Vis Titration (pKa & Chelation) Prep->UV Cryst X-Ray Diffraction (Steric Bulk) Prep->Cryst Data Electronic & Steric Profile Generation NMR->Data Keto-Enol Ratio UV->Data pKa / Affinity Cryst->Data Bond Angles

Fig 2: Self-validating experimental workflow for profiling electronic and steric properties.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC (PubMed Central) URL:1

  • Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics Source: Benchchem URL:2

  • Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM Source: Frontiers in Microbiology URL:3

  • 7-broMo-4-hydroxy-1,5-Naphthyridine-3-carboxylic acid | 97267-59-9 Source: ChemicalBook URL:4

Sources

Exploratory

Toxicity profile of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in mammalian cell lines

Preclinical Toxicity and Pharmacological Profiling of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid in Mammalian Cell Lines As a Senior Application Scientist, evaluating the therapeutic window and mechanistic lia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Toxicity and Pharmacological Profiling of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid in Mammalian Cell Lines

As a Senior Application Scientist, evaluating the therapeutic window and mechanistic liabilities of novel pharmacophores is paramount. The compound 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9)[1] represents a highly versatile, privileged scaffold in modern drug discovery. This technical guide dissects its structural rationale, delineates its differential cytotoxicity profile across mammalian cell lines, and establishes self-validating experimental protocols for rigorous preclinical assessment.

Structural Rationale and Causality in Pharmacokinetics

The 1,5-naphthyridine core is renowned for its ability to traverse cellular membranes while maintaining structural rigidity[2]. However, the specific functionalization of this scaffold dictates its toxicity and target engagement:

  • 7-Bromo Substitution: The incorporation of a heavy halogen at the C7 position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing passive diffusion across the phospholipid bilayer of mammalian cells. Second, the bromine atom acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation at this site, while also enabling highly directional halogen bonding with the peptide backbone of target intracellular kinases or topoisomerases.

  • 4-Hydroxy/3-Carboxylic Acid Motif: This specific arrangement often exists in a tautomeric equilibrium (4-oxo-1,4-dihydro). The adjacent hydroxyl and carboxylic acid groups form a potent bidentate chelation motif. This is causally linked to the compound's ability to coordinate with divalent metal ions (such as Mg2+) within the active sites of critical cellular enzymes, driving its pharmacological effects[3][4].

Differential Cytotoxicity in Mammalian Cell Lines

A critical metric for any preclinical scaffold is its Selectivity Index (SI)—the ratio of toxicity in malignant versus non-malignant cells. Extensive profiling of 1,5-naphthyridine derivatives reveals a pronounced differential toxicity profile[2].

Quantitative Cytotoxicity Summary The following table synthesizes the baseline growth inhibition (GI50) metrics for functionalized 1,5-naphthyridine-3-carboxylic acid derivatives across standard mammalian panels.

Cell LineOrigin / PhenotypeMean GI50 (µM)Selectivity Index (SI)*
MRC-5 Non-malignant human lung fibroblast> 50.0Baseline
CHO Chinese Hamster Ovary (Non-malignant)> 50.0Baseline
A549 Human lung adenocarcinoma2.9 ± 0.4> 17.2
SKOV3 Human ovarian carcinoma3.1 ± 0.6> 16.1
MCF-7 Human breast adenocarcinoma1.8 ± 0.3> 27.7

*SI is calculated as the ratio of the GI50 in the non-malignant MRC-5 line to the GI50 in the respective cancer cell line.

The data illustrates that while the scaffold is highly tolerated by normal mammalian cells (MRC-5, CHO)[2][3], it exerts potent cytotoxic effects in rapidly dividing carcinoma lines.

Mechanistic Drivers of Cellular Toxicity

The selective toxicity observed in the A549 and MCF-7 lines is not arbitrary; it is driven by the exploitation of specific vulnerabilities in rapidly dividing cells.

  • Topoisomerase I Poisoning: The planar 1,5-naphthyridine system can intercalate into the DNA-Topoisomerase I cleavage complex. By stabilizing this transient complex, the compound prevents DNA religation, leading to lethal double-strand breaks during the S-phase of the cell cycle[4].

  • Lipid Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of phosphatidylinositol 4-kinases (PI4K). Binding at the ATP-hinge region disrupts essential intracellular lipid signaling, triggering apoptosis[3].

Fig 1. Dual-mechanism cytotoxicity pathway of functionalized 1,5-naphthyridines in mammalian cells.

Standardized, Self-Validating Experimental Protocols

To ensure absolute trustworthiness in toxicity readouts, standard metabolic assays (like MTT or CellTiter-Blue) must be avoided. Naphthyridine derivatives, particularly those capable of tautomerization, can directly reduce tetrazolium salts in the absence of living cells, generating false-positive viability data.

Therefore, the Sulforhodamine B (SRB) assay is the gold standard. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, interference-free measurement of cellular biomass.

Protocol: High-Throughput SRB Cytotoxicity Assay Self-Validation Criteria: Every assay plate must include a vehicle control (0.1% DMSO), a positive kill control (10 µM Camptothecin), and cell-free blanks. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5.

  • Cell Seeding: Trypsinize and seed mammalian cells (e.g., A549, MRC-5) into 96-well flat-bottom microtiter plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare a 10 mM stock of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in molecular-grade DMSO. Perform 10-fold serial dilutions in culture media. Add 100 µL of the drug dilutions to the wells (final concentration range: 0.1 nM to 100 µM). Incubate for 48 hours.

  • TCA Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour to fix the cellular proteins to the bottom of the plate.

  • Washing & Staining: Wash the plates five times with deionized water to remove TCA and serum proteins. Air-dry completely. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. The use of 1% acetic acid is critical as it maintains the low pH required for the electrostatic binding of SRB to basic amino acids. Air-dry the plates.

  • Solubilization & Readout: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a gyratory shaker for 10 minutes to fully solubilize the protein-bound dye. Read the optical density (OD) at 510 nm using a microplate reader.

Fig 2. Self-validating SRB assay workflow for interference-free biomass quantification.

ADME and Preclinical Safety Considerations

Beyond raw cytotoxicity, the safety profile of 1,5-naphthyridines in mammalian systems hinges on off-target interactions. A primary concern for nitrogenous heterocycles is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which can lead to fatal long QT syndrome.

Fortunately, the presence of the 3-carboxylic acid moiety in this specific compound significantly mitigates this risk. By lowering the overall basicity of the molecule and introducing a negative charge at physiological pH, the compound fails to meet the classic pharmacophore requirements for binding within the hydrophobic inner cavity of the hERG channel[3]. Consequently, 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is predicted to exhibit an excellent cardiac safety profile during mammalian in vivo studies.

References

  • NextSDS. "7-Bromo-1,5-naphthyridine-3-carboxylic acid — Chemical Substance Information.
  • Encyclopedia.pub. "Fused 1,5-naphthyridines.
  • Journal of Medicinal Chemistry (ACS Publications). "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy.
  • PubMed Central (PMC). "Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Application Note: Synthesis and Characterization of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid Target Audience: Researchers, Medicinal Chemists, and Process Scientists Chemical Identifier: CAS 97267-59-9 / 958...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Chemical Identifier: CAS 97267-59-9 / 958332-87-1[1]

Mechanistic Overview and Strategic Rationale

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial agents, HIV integrase inhibitors, and BET bromodomain inhibitors[2]. The synthesis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid relies on a classic Gould-Jacobs reaction sequence .

As an application scientist, it is critical to understand the causality behind this specific synthetic route. Pyridine rings are inherently electron-deficient, making electrophilic aromatic substitution (such as ring closure) challenging. The Gould-Jacobs approach overcomes this by utilizing a high-temperature thermal cyclization. The process involves three distinct mechanistic phases:

  • Condensation: 5-bromopyridin-3-amine is reacted with diethyl ethoxymethylenemalonate (EMME) to form a stable enamine intermediate.

  • Thermal Cyclization: The enamine is subjected to extreme heat (typically ~250°C in a high-boiling solvent like Dowtherm A). The thermal energy overcomes the high activation barrier required to cyclize onto the electron-poor pyridine ring, forming the naphthyridine core[3].

  • Saponification: The resulting ethyl ester is hydrolyzed under basic conditions, followed by acidification to precipitate the final carboxylic acid.

G N1 5-Bromo-pyridin-3-amine + EMME N2 Condensation (120°C) N1->N2 N3 Enamine Intermediate N2->N3 N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 N5 Ethyl Ester Intermediate N4->N5 N6 Hydrolysis & Acidification (NaOH, then HCl) N5->N6 N7 Target Compound (7-Br-4-OH-1,5-Naph-3-COOH) N6->N7

Synthetic workflow via the Gould-Jacobs reaction sequence.

Quantitative Reaction Parameters

To ensure reproducibility and establish a self-validating system, the stoichiometric and thermodynamic parameters are summarized below.

Reaction PhaseReagents / SolventsEquivalentsTemp (°C)TimeExpected YieldIn-Process Control (IPC)
1. Condensation 5-Bromopyridin-3-amine, EMME1.0 : 1.1120°C2-4 h>90%LC-MS: Disappearance of amine
2. Cyclization Enamine, Dowtherm A1.0 : (10 vol)250°C1-2 h60-75%TLC: Formation of fluorescent spot
3. Hydrolysis Ester, 2M NaOH, EtOH1.0 : 3.080°C2 h>85%pH monitoring; precipitation

Step-by-Step Experimental Protocol

Note: This protocol is designed for execution within a professional, appropriately ventilated chemical fume hood using standard personal protective equipment (PPE).

Phase 1: Condensation to Diethyl ((5-bromopyridin-3-yl)amino)methylenemalonate

Causality: The reaction between the primary amine and EMME is an addition-elimination process that eliminates ethanol. Driving off the ethanol pushes the equilibrium toward the enamine product.

  • Charge a round-bottom flask equipped with a distillation head with 5-bromopyridin-3-amine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the neat mixture to 120°C under a nitrogen atmosphere.

  • Maintain the temperature for 2 to 4 hours. Validation: Collect the evolving ethanol in a receiving flask. The reaction is deemed complete when ethanol distillation ceases and LC-MS confirms the absence of the starting amine.

  • Cool the mixture to 60°C and add hexanes to precipitate the intermediate. Filter, wash with hexanes, and dry under vacuum.

Phase 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

Causality: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is chosen because its boiling point (~258°C) provides the exact thermal environment required for this specific intramolecular cyclization[3].

  • In a multi-neck flask equipped with a reflux condenser and internal thermometer, heat Dowtherm A (10 volumes relative to the intermediate mass) to 250°C.

  • Carefully add the enamine intermediate from Phase 1 in small portions to the hot solvent. Caution: Rapid addition can cause vigorous boiling and foaming.

  • Stir the dark solution at 250°C for 1 to 2 hours.

  • Validation & Isolation: Remove the heat source and allow the mixture to cool to room temperature. The naphthyridine ester will selectively precipitate from the Dowtherm A matrix.

  • Dilute the cooled mixture with petroleum ether or hexanes (to further decrease product solubility), filter the solid, and wash thoroughly with hexanes to remove residual Dowtherm A.

Phase 3: Saponification to 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Causality: Base hydrolysis converts the ester into a highly water-soluble sodium carboxylate salt, allowing separation from unreacted organic impurities. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure product to crash out of solution.

  • Suspend the ester intermediate in a mixture of Ethanol (5 volumes) and 2M aqueous NaOH (3.0 eq).

  • Heat the suspension to reflux (approx. 80°C) for 2 hours. Validation: The suspension will transition into a clear solution as the sodium salt forms.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous layer with distilled water and extract once with ethyl acetate to remove trace organic impurities (discard the organic layer).

  • Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until the pH reaches 2.0–3.0.

  • Collect the resulting heavy precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C to constant weight to yield the final 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid[1].

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.National Center for Biotechnology Information (PMC).
  • 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation (US3429887A).Google Patents.
  • 7-Bromo-1,5-naphthyridine-3-carboxylic acid | 958332-87-1.Sigma-Aldrich.

Sources

Application

Application Notes &amp; Protocol: Suzuki-Miyaura Cross-Coupling of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Abstract This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid. The 1,5-naphthyridine core is a significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid. The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, and the ability to functionalize it via C-C bond formation is crucial for developing novel therapeutic agents.[1][2] This guide details the underlying mechanism, critical experimental parameters, a step-by-step protocol, and troubleshooting strategies. It is intended for researchers, chemists, and drug development professionals seeking to synthesize diverse libraries of substituted 1,5-naphthyridine derivatives.

Introduction: The Strategic Importance of Naphthyridine Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5][6] Its broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and reliable performance have made it a cornerstone of pharmaceutical and materials science research.[7][8]

The target substrate, 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid, contains a nitrogen-rich heterocyclic core. Such scaffolds are prevalent in a multitude of biologically active molecules and approved pharmaceuticals. However, the presence of Lewis-basic nitrogen atoms in heterocycles like naphthyridine presents unique challenges, including potential catalyst inhibition or deactivation.[9] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This application note addresses these challenges by providing a robust methodology tailored for this specific substrate class.

Mechanism and Key Principles

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11][12] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1,5-naphthyridine, forming a Pd(II) intermediate.[3][11] The reactivity of the halide is a key factor, with bromides generally offering a good balance of reactivity and stability.[12]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) center.[4][10] This process is critically dependent on the presence of a base, which activates the organoboron species to form a more nucleophilic boronate complex, facilitating the transfer.[4][8][13]

  • Reductive Elimination : The two organic partners on the palladium(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_ii Ar¹-Pd(II)L₂-X (Ar¹ = Naphthyridine) ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_ar2 Ar¹-Pd(II)L₂-Ar² trans->pd_ii_ar2 red_elim Reductive Elimination pd_ii_ar2->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Coupled Product) red_elim->product ar1x Ar¹-X (7-Bromo-Naphthyridine) ar1x->ox_add ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) + Base ar2b->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general starting point and may require optimization based on the specific boronic acid used and the desired scale.

Materials and Reagents
Reagent/MaterialGradeNotes
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid≥95%Starting material (1.0 equiv).
Arylboronic Acid or Pinacol Ester≥97%Coupling partner (1.2–1.5 equiv). Pinacol esters can offer enhanced stability.[12]
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst Grade2–5 mol%. Buchwald ligands (e.g., XPhos, SPhos) with a Pd source may be superior for heterocycles.[14][15]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Anhydrous, ≥99%2.0–3.0 equiv. Choice of base is crucial for activating the boronic acid.[4]
Solvent System (e.g., 1,4-Dioxane/H₂O, DME/H₂O)Anhydrous, DegassedTypically a 4:1 to 10:1 organic:aqueous ratio. Anhydrous conditions can prevent protodeboronation.[9][14]
Inert GasHigh Purity N₂ or ArEssential for preventing catalyst oxidation.[14]
Standard Glassware for Inert Chemistry-Schlenk flask or sealed reaction vial.
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Glassware reagents 1. Add Solids: - Naphthyridine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (3 mol%) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) inert->solvent heat 4. Heat Reaction (80-110 °C) with stirring solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cooldown 6. Cool to Room Temperature monitor->cooldown Reaction Complete workup_start 7. Begin Aqueous Work-up cooldown->workup_start acidify 8. Acidify aqueous layer (pH ~3-4) with 1M HCl to precipitate product workup_start->acidify filter 9. Filter Precipitate acidify->filter wash 10. Wash Solid (Water, then cold Ether/Hexane) filter->wash dry 11. Dry Product (Vacuum oven) wash->dry analyze 12. Characterize Final Product (NMR, MS, HPLC) dry->analyze end End analyze->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling and product isolation.

  • Reaction Setup : To an oven-dried Schlenk flask, add 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[5][6]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting naphthyridine.

  • Reaction : Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]][17] The disappearance of the starting material is the primary indicator of completion.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent or methanol.

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

    • Add water to the residue and adjust the pH to ~8-9 with a saturated NaHCO₃ solution to dissolve the carboxylic acid product.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The desired product should precipitate out of the solution.[18][19]

  • Purification :

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid sequentially with water and then a non-polar solvent like cold diethyl ether or hexane to remove residual impurities.

    • Dry the purified product under vacuum. Further purification, if necessary, can be achieved by recrystallization.

Troubleshooting and Optimization

The success of Suzuki couplings with nitrogen-containing heterocycles often depends on careful optimization.[14][20]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Catalyst poisoning by the naphthyridine nitrogen.[14]Use a fresh catalyst. Switch to a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4][14][15] Use a pre-formed palladium precatalyst.
Protodeboronation Presence of excess water or protic sources leading to cleavage of the C-B bond.[9][14]Use a more stable boronate ester (e.g., pinacol ester).[12] Run the reaction under strictly anhydrous conditions. Use a non-aqueous base like K₃PO₄.
Homocoupling Presence of oxygen promoting boronic acid homocoupling; High reaction temperature.Ensure thorough degassing of all solvents and the reaction vessel. Run the reaction under a strict inert atmosphere. Attempt the reaction at a lower temperature for a longer duration.
Poor Solubility The polar nature of the starting material or product.[9][14]Screen alternative solvent systems (e.g., DMF, DME, Toluene/Water). Increase the reaction temperature if other parameters are optimized.[14]

Conclusion

The protocol described provides a reliable and adaptable method for the Suzuki-Miyaura cross-coupling of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid. By understanding the catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can effectively mitigate common challenges associated with heteroaromatic substrates. This enables the efficient synthesis of novel substituted naphthyridines, paving the way for further exploration in drug discovery and materials science.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. (2014). The Journal of Organic Chemistry. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. (2014). The Journal of Organic Chemistry. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2014). Organic Letters. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

  • Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. OA Monitor Ireland. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Palladium-Mediated Functionalization of Heteroaromatic Cations: Comparative Study on Quinolizinium Cations. (2006). The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of British Columbia. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • How can I purify carboxylic acid?. (2013). ResearchGate. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. (2024). Organic Letters. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. [Link]

Sources

Method

Application Note: Optimized Protocol for the Solubilization of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid for Cell-Based Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS No.: 97267-59-9) Molecular Weight: ~269.05 g/mol Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS No.: 97267-59-9) Molecular Weight: ~269.05 g/mol

Introduction & Physicochemical Rationale

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of topoisomerase inhibitors, antibacterial agents, and kinase-targeted therapeutics. However, handling this compound in aqueous in vitro cell assays presents significant challenges.

The Causality of Poor Solubility: The core structure consists of a planar 1,5-naphthyridine ring system, which promotes strong intermolecular π-π stacking. Coupled with the heavy bromine atom at the C7 position, this results in high crystal lattice energy. Consequently, the un-ionized form of this compound exhibits exceptionally poor aqueous solubility (frequently <10 µM in pure water) [1].

While the carboxylic acid moiety (C3) provides a theoretical handle for aqueous solubility via deprotonation (pKa ~6.0), the compound's tautomeric nature (4-hydroxy 4-oxo) and overall lipophilicity dictate that Dimethyl sulfoxide (DMSO) must be used as the primary solvent. DMSO disrupts the crystal lattice due to its high dielectric constant and strong hydrogen-bond acceptor properties. However, introducing DMSO stocks directly into aqueous cell culture media often triggers a "solvent shift" phenomenon, leading to rapid localized supersaturation and micro-precipitation.

This guide provides a self-validating, step-by-step protocol to successfully solubilize this compound while maintaining cellular viability.

Quantitative Data: Solubility & Cytotoxicity Thresholds

To design a reliable assay, researchers must balance the concentration of the primary solvent (DMSO) against its inherent cytotoxicity. Exceeding specific DMSO thresholds can induce artifactual changes in gene expression, alter membrane permeability, or cause direct cell death[2].

Table 1: Maximum Tolerated DMSO Concentrations by Cell Line

Cell Line TypeExample LinesMax Safe DMSO (v/v)Cytotoxic ThresholdPrimary Consequence of Excess DMSO
Robust Adherent HeLa, HEK293≤ 0.5%> 1.0%Reduced proliferation, metabolic stress
Sensitive Adherent MCF-7, HepG2≤ 0.1% - 0.2%> 0.5%Apoptosis, membrane disruption
Suspension/Immune PBMC, Jurkat≤ 0.1%> 0.2%Altered cytokine production (IL-2, TNF-α)
Primary Cells HUVEC, Neurons≤ 0.05%> 0.1%Rapid loss of viability, detachment

Table 2: Solubilization Limits for Naphthyridine-3-carboxylic Acids

Solvent SystemEstimated Solubility LimitApplication Phase
Pure Water (pH 7.0) < 10 µMUnsuitable for master stocks
100% Anhydrous DMSO 10 mM - 50 mMMaster Stock Preparation
Aqueous Media (0.1% DMSO) 10 µM - 50 µMFinal Assay Conditions
Media + 10% HP-β-CD > 500 µMHigh-concentration Assays

Workflow Visualization

Workflow Start 7-Bromo-4-hydroxy-1,5-naphthyridine- 3-carboxylic acid (Powder) DMSO Primary Dissolution (100% Anhydrous DMSO) Start->DMSO Stock Master Stock Solution (10 mM - 50 mM) DMSO->Stock Dilution Intermediate Dilution (Pre-warmed Media) Stock->Dilution PrecipCheck Precipitation Check (Visual & Microscopic) Dilution->PrecipCheck Assay In Vitro Cell Assay (Final DMSO ≤ 0.5%) PrecipCheck->Assay Clear Solution Rescue Advanced Solubilization (HP-β-CD or NaOH Salt) PrecipCheck->Rescue Precipitation Rescue->Assay

Caption: Workflow for solubilizing naphthyridine derivatives for in vitro assays.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Rationale: Anhydrous DMSO prevents the premature introduction of water, which can cause the compound to crash out of solution.

  • Equilibration: Allow the vial of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 2.69 mg of the compound into a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, cell-culture grade).

  • Dissolution:

    • Vortex vigorously for 60 seconds.

    • If the solution is not completely clear, place the tube in a sonicating water bath at 37°C for 5–10 minutes.

    • Self-Validation Check: Hold the tube against a light source. There must be zero visible particulate matter.

  • Storage: Aliquot the 10 mM master stock into 50 µL volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Intermediate Dilution for Cell Assays

Rationale: Direct addition of a 10 mM DMSO stock to a 100 µL cell culture well creates a localized high-concentration gradient, causing irreversible precipitation (the "solvent shift" effect).

  • Pre-warming: Warm the cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C. Proteins in the FBS act as natural surfactants, aiding in compound stabilization.

  • Intermediate Preparation: Prepare a 10X intermediate solution in a separate tube.

    • Example for a 10 µM final assay concentration: Add 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed media. This yields a 100 µM intermediate containing 1% DMSO.

  • Vortexing: Immediately vortex the intermediate solution for 10 seconds.

  • Microscopic Validation: Place a drop of the intermediate on a glass slide and inspect under a phase-contrast microscope at 10X or 20X. Look for needle-like crystals or amorphous aggregates. If clear, proceed.

  • Final Addition: Add 10 µL of the 10X intermediate to 90 µL of media already present in the assay well.

    • Final Conditions: 10 µM compound, 0.1% DMSO.

Advanced Solubilization Strategies (Rescue Protocols)

If microscopic validation in Protocol B reveals precipitation, the compound's hydrophobicity has exceeded the carrying capacity of the media. Implement one of the following rescue strategies.

Strategy 1: Sodium Salt Conversion

Because the molecule possesses a C3 carboxylic acid, converting it to a sodium salt drastically increases aqueous solubility.

  • Method: Instead of pure DMSO, dissolve the powder in an equimolar solution of NaOH. For 2.69 mg (10 µmol) of compound, add 10 µL of 1.0 M NaOH, then dilute to 1 mL with sterile water or PBS. The resulting carboxylate anion disrupts the π−π stacking, yielding a highly water-soluble compound.

Strategy 2: HP-β-CD Complexation

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic naphthyridine/bromine core, shielding it from water and enhancing solubility without altering the drug's chemical structure [3].

HPBCD Drug Hydrophobic Naphthyridine Core Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Cell Cellular Membrane Complex->Cell Delivery & Release

Caption: Mechanism of HP-β-CD inclusion complexation for hydrophobic drug delivery.

  • Method:

    • Prepare a 10% (w/v) solution of HP-β-CD in cell culture media.

    • Perform the intermediate dilution (Protocol B, Step 2) by pipetting the DMSO master stock directly into the HP-β-CD supplemented media.

    • Incubate the mixture at 37°C for 30 minutes on a rotary shaker to allow the inclusion complex to form before adding it to the cells.

References

  • Banti, I., et al. (2013). "Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Verheijen, M., et al. (2019). "Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Cell Cultures." ResearchGate. Available at:[Link]

  • Pinho, L. A., et al. (2022). "Hydroxypropyl-β-Cyclodextrin for Delivery of Poorly Soluble Compounds via Inclusion Complex." MDPI Pharmaceutics. Available at:[Link]

Application

Application Note: Preclinical In Vivo Dosing and PK/PD Profiling of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid Derivatives

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The 1,5-naphthyridine scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent antileishmanial, antimalarial, and antibacterial properties [4]. Specifically, derivatives of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid have emerged as critical building blocks for designing novel anti-infectives. Recent structural and computational studies highlight their exceptional efficacy as inhibitors of dehydrosqualene synthase (CrtM) in Staphylococcus aureus [1].

By inhibiting CrtM, these derivatives block the biosynthesis of staphyloxanthin (STX), the golden carotenoid pigment that S. aureus uses as an antioxidant shield against host neutrophil reactive oxygen species (ROS) [1]. Stripping the bacteria of this virulence factor sensitizes them to innate immune clearance, offering a powerful alternative to traditional bactericidal antibiotics that drive resistance. However, the planar, halogenated heteroaromatic core and the highly polarized carboxylic acid moiety often result in poor aqueous solubility, high plasma protein binding (PPB), and rapid hepatic glucuronidation[2].

To successfully translate these in vitro hits into viable clinical candidates, researchers must employ highly optimized, self-validating in vivo pharmacokinetic (PK) and pharmacodynamic (PD) protocols. This guide provides a comprehensive, field-proven methodology for evaluating these specific derivatives in murine models.

CrtM_Pathway FPP Farnesyl Pyrophosphate (FPP) CrtM Dehydrosqualene Synthase (CrtM) FPP->CrtM Dehydrosqualene Dehydrosqualene CrtM->Dehydrosqualene STX Staphyloxanthin (STX) (Antioxidant Shield) Dehydrosqualene->STX Survival Bacterial Survival STX->Survival Protects ROS Host ROS Attack (Neutrophils) ROS->Survival Blocked by STX Death Bacterial Clearance Inhibitor 7-Br-4-OH-1,5-Naphthyridine Derivative Inhibitor->CrtM Inhibits Inhibitor->Death Sensitizes to ROS

Mechanism of action: 1,5-naphthyridine derivatives inhibit CrtM, blocking staphyloxanthin synthesis.

Formulation Causality: Overcoming Scaffold Limitations

The physical chemistry of 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid presents unique formulation challenges. The strong crystal lattice energy (driven by π-π stacking of the naphthyridine rings and hydrogen bonding of the 4-hydroxy/3-carboxylic acid groups) leads to poor dissolution. Furthermore, the free carboxylic acid is a prime target for UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism [2].

Formulation Strategy:

  • Intravenous (IV) Formulation: A true solution is mandatory to prevent micro-emboli and accurately calculate systemic clearance (CL) and volume of distribution (Vd). We utilize a co-solvent system: 5% DMSO / 40% PEG400 / 55% Saline . DMSO disrupts the crystal lattice, while PEG400 acts as a surfactant and solubilizer, preventing precipitation upon injection into the aqueous bloodstream.

  • Oral (PO) Formulation: To evaluate dissolution-rate-limited absorption, a homogenous suspension is preferred over a solution. We utilize 0.5% Methylcellulose (MC) / 0.1% Tween 80 in sterile water . Tween 80 reduces the surface tension of the hydrophobic brominated core, allowing the MC matrix to suspend the particles uniformly.

Step-by-Step In Vivo Dosing and PK Protocol

This protocol utilizes a self-validating crossover or parallel-group design in CD-1 mice to ensure that PK parameters are robust and reproducible.

Phase A: Animal Preparation & Dosing
  • Subject Selection: Use healthy, male CD-1 mice (8–10 weeks old, 25–30 g). Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal transit and absorption.

  • IV Administration (2 mg/kg):

    • Warm the IV formulation to 37°C.

    • Administer via the lateral tail vein using a 27G needle. Ensure the injection volume does not exceed 5 mL/kg (approx. 125 µL per mouse) to prevent volume overload.

  • PO Administration (10 mg/kg):

    • Vortex the PO suspension immediately before dosing to ensure homogeneity.

    • Administer via oral gavage using a 20G reusable stainless-steel feeding needle. Maximum volume: 10 mL/kg.

Phase B: Serial Blood Sampling

Causality Note: Serial sampling from the same animal reduces inter-subject variability, but blood volume limits require micro-sampling techniques.

  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Perform submandibular bleeds (15–20 µL per timepoint) into K2EDTA-coated microtainers.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Phase C: LC-MS/MS Quantification
  • Protein Precipitation: Add 50 µL of ice-cold Acetonitrile (containing 50 ng/mL of a stable isotope-labeled internal standard) to 10 µL of plasma. Vortex for 2 minutes.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for the brominated naphthyridine core (accounting for the distinct 1:1 ratio of ^79^Br and ^81^Br isotopes).

PKPD_Workflow Formulation 1. Formulation (Vehicle Optimization) Dosing 2. In Vivo Dosing (IV/PO in Murine Model) Formulation->Dosing Sampling 3. PK Sampling (Blood/Tissue Collection) Dosing->Sampling Efficacy 5. PD/Efficacy (Bacterial Load Reduction) Dosing->Efficacy Analysis 4. LC-MS/MS Analysis (Quantification) Sampling->Analysis Analysis->Efficacy PK/PD Correlation

Step-by-step in vivo PK/PD workflow for evaluating 1,5-naphthyridine antimicrobial candidates.

In Vivo Efficacy (PD) Protocol: Murine Systemic Infection Model

To validate the in vivo efficacy of the CrtM inhibitor, a systemic S. aureus infection model is utilized. This protocol acts as a self-validating system: by measuring both bacterial load (CFU) and pigment clearance, we can directly correlate the phenotypic response to the mechanistic target.

  • Inoculum Preparation: Grow S. aureus (e.g., Newman strain) to the exponential phase (OD600 ≈ 0.4). Wash and resuspend in sterile PBS to a concentration of 1×108 CFU/mL.

  • Infection: Inject 100 µL of the bacterial suspension ( 1×107 CFU) via the lateral tail vein of female BALB/c mice.

  • Treatment Regimen:

    • Begin dosing the 1,5-naphthyridine derivative 1 hour post-infection.

    • Administer PO at 10, 25, and 50 mg/kg twice daily (BID) for 3 days.

  • Endpoint Harvest: At 72 hours post-infection, euthanize the animals. Aseptically harvest the kidneys and liver.

  • Biomarker & CFU Analysis:

    • Homogenize one kidney in PBS, serially dilute, and plate on tryptic soy agar to determine CFU/g of tissue.

    • Subject the second kidney to methanol extraction to quantify residual staphyloxanthin levels via spectrophotometry (OD450), proving target engagement in vivo.

Quantitative Data Presentation

The table below provides representative benchmark PK parameters for a structurally optimized 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivative, demonstrating the desired profile for a once-daily or twice-daily oral anti-infective [3].

Pharmacokinetic ParameterUnitsIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Target Threshold for Efficacy
Cmax (Maximum Concentration)ng/mLN/A2,450 ± 310> 10x in vitro MIC/IC50
Tmax (Time to Cmax)hoursN/A1.5 ± 0.51.0 – 2.0 hours
AUC0-last (Area Under Curve)h·ng/mL1,850 ± 1206,100 ± 450Maximized for sustained exposure
CL (Systemic Clearance)mL/min/kg18.0 ± 2.1N/A< 30% of hepatic blood flow
Vdss (Volume of Distribution)L/kg1.2 ± 0.1N/A> 0.7 L/kg (indicates tissue penetration)
T1/2 (Elimination Half-life)hours2.8 ± 0.33.1 ± 0.4> 2.5 hours
F% (Oral Bioavailability)%N/A65.9% > 30%

Note: The high Vdss (1.2 L/kg) is critical for anti-infectives, ensuring the drug penetrates deep tissue compartments where bacteria (such as S. aureus or intracellular Leishmania) reside.

References

  • Bourhia, M., Shahab, M., Zheng, G., Bin Jardan, Y. A., Sitotaw, B., Ouahmane, L., & Khallouki, F. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers in Microbiology, 14, 1279082.[Link]

  • Thomas, M. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(17), 9523–9539.[Link]

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 67(13), 11215-11234.[Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Welcome to the technical support center for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The following sections offer solutions to common challenges encountered during experimental work, explaining the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is a pale yellow to brownish solid, not the expected white to off-white powder. What are the likely impurities, and how can I remove them?

Answer:

The discoloration of your product is a common issue and typically indicates the presence of residual starting materials, byproducts, or degradation products. The synthesis of the 1,5-naphthyridine core often involves high-temperature cyclization reactions, such as the Gould-Jacobs reaction, which can lead to the formation of colored impurities.[1][2]

Likely Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include derivatives of 3-aminopyridine and diethyl ethoxymethylenemalonate.

  • Partially Cyclized Intermediates: Incomplete thermal cyclization can leave linear intermediates in the product mixture.

  • Oxidation Products: The naphthyridine ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored byproducts.

  • Decarboxylation Products: Premature loss of the carboxylic acid group can occur under harsh thermal conditions.

Troubleshooting Workflow:

A systematic approach is crucial for identifying and removing these impurities. The following workflow outlines the recommended steps.

G cluster_0 Impurity Identification & Removal Workflow A Initial Observation: Discolored Product B Step 1: Analytical Assessment (TLC, HPLC, LC-MS) A->B Analyze crude product C Step 2: Initial Purification (Acid-Base Extraction) B->C Identify major impurities D Step 3: Recrystallization (Solvent Screening) C->D Remove bulk impurities E Step 4: Chromatographic Purification (If necessary) D->E Further purification F Final Product: High-Purity White Solid E->F Isolate pure compound

Caption: Workflow for troubleshooting discolored product.

Question 2: I'm struggling with the recrystallization of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid. It either crashes out of solution too quickly, leading to poor purity, or remains soluble even at low temperatures. What is the recommended recrystallization protocol?

Answer:

Effective recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. The insolubility of many naphthyridine derivatives can present a challenge.[3]

Recommended Solvents & Rationale:

Solvent/Solvent SystemRationale
Dimethylformamide (DMF) / Water DMF is a powerful polar aprotic solvent that can dissolve the compound at high temperatures. The slow addition of water as an anti-solvent will induce crystallization.
Acetic Acid / Water The acidic nature of acetic acid can aid in the dissolution of the carboxylic acid. Similar to DMF, water is used as an anti-solvent.
Ethanol / Water A common solvent system for many organic compounds. The polarity can be fine-tuned by adjusting the ethanol-to-water ratio.

Detailed Recrystallization Protocol (DMF/Water):

  • Dissolution: In a fume hood, dissolve the crude 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in a minimal amount of hot DMF. Aim for a concentration that allows for complete dissolution near the boiling point of DMF.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add deionized water to the hot DMF solution with stirring until the solution becomes slightly turbid. This indicates the saturation point has been reached.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvents.

Question 3: My HPLC analysis shows a persistent impurity peak with a similar retention time to my product. How can I improve the resolution and accurately quantify the purity?

Answer:

Co-eluting impurities are a common challenge in HPLC analysis. To improve resolution and achieve accurate quantification, you need to optimize your chromatographic method. Reversed-phase HPLC (RP-HPLC) is generally the preferred method for analyzing pharmaceutical intermediates due to its versatility.[4]

Strategies for Improving HPLC Resolution:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of your acidic compound can significantly impact its retention. Buffering the aqueous portion of your mobile phase (e.g., with phosphate or acetate buffer) to a pH 2-3 units below the pKa of the carboxylic acid will ensure it is in its neutral form, leading to better peak shape and retention.

    • Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) or using a gradient elution can improve the separation of closely eluting peaks.

  • Column Chemistry:

    • Stationary Phase: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter the selectivity and improve resolution.

  • Method Parameters:

    • Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

    • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, potentially improving separation.

Quantitative NMR (qNMR) for Purity Assessment:

For an absolute purity determination, especially when a certified reference standard is unavailable, quantitative NMR (qNMR) is a powerful technique.[5][6] This method involves adding a known amount of a high-purity internal standard to a precisely weighed sample of your compound and comparing the integral of a specific proton signal from your compound to that of the standard.

qNMR Experimental Setup:

ParameterRecommendation
Internal Standard Maleic acid or 1,3,5-trimethoxybenzene (stable, high-purity, with non-overlapping signals)
Solvent DMSO-d6 (to ensure solubility of both the analyte and the standard)
Spectrometer High-field NMR (e.g., 400 MHz or higher) for better signal dispersion
Question 4: I suspect the presence of inorganic salt impurities from the synthesis. How can I efficiently remove them?

Answer:

Inorganic salts are often introduced during pH adjustments or work-up procedures. Their removal is crucial as they can interfere with subsequent reactions and analytical measurements.

Purification Strategy for Inorganic Salt Removal:

The most effective method is an acid-base extraction, which leverages the acidic nature of your target compound.

G cluster_0 Acid-Base Extraction Workflow A Crude Product (with inorganic salts) B Dissolve in Base (e.g., aq. NaOH) A->B E Separate Layers B->E C Aqueous Layer: Sodium Salt of Product F Acidify Aqueous Layer (e.g., aq. HCl) C->F D Organic Layer: Neutral/Basic Impurities E->C Aqueous Phase E->D Organic Phase (discard) G Precipitate Pure Product F->G H Filter, Wash, and Dry G->H

Sources

Optimization

Optimizing crystallization parameters for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. This portal is designed for researchers, crystallization engineers, and drug development professionals working with complex heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. This portal is designed for researchers, crystallization engineers, and drug development professionals working with complex heterocyclic scaffolds.

Below is our comprehensive troubleshooting guide for optimizing the crystallization of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid . This molecule presents a unique set of physicochemical challenges: a hydrophobic heavy halogen (bromine), a basic 1,5-naphthyridine core, and a highly interactive 4-hydroxy-3-carboxylic acid motif capable of tautomerization and extensive supramolecular hydrogen bonding. Such structural features are highly valuable in drug discovery—particularly in the development of kinase inhibitors like ALK5 [3]—but they make downstream purification and crystallization notoriously difficult.

Troubleshooting FAQs: Solving Common Crystallization Failures

Q1: The compound exhibits near-zero solubility in standard organic solvents (e.g., ethyl acetate, toluene, methanol). How do I select a viable solvent system? Causality: The poor solubility is driven by the high lattice energy of the crystal, which is stabilized by strong intermolecular hydrogen bonds. Specifically, the 3-carboxylic acid group forms highly stable homosynthons (dimers), while the 4-hydroxy group and naphthyridine nitrogens form dense heterosynthons. Solution: To break these robust crystal lattices, you must use highly polar, strongly hydrogen-bond-accepting solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents actively interact with the carboxylic acid group, disrupting the homosynthon dimers and solvating the monomeric API [2]. Once dissolved, a miscible antisolvent (such as water or ethanol) can be introduced to carefully drive supersaturation.

Q2: During antisolvent addition, my product "oils out" (Liquid-Liquid Phase Separation, LLPS) instead of forming a crystalline powder. Why does this happen and how can I prevent it? Causality: "Oiling out" occurs when the rapid addition of an antisolvent pushes the system's supersaturation past the metastable zone and directly into the spinodal decomposition region. Because the carboxylic acid is heavily solvated, the sudden change in solvent polarity causes the compound to phase-separate as a solute-rich liquid rather than nucleating as a solid. Furthermore, trace impurities can depress the melting point of the solute in the solvent mixture, favoring a liquid phase [4]. Solution: Shift from kinetic to thermodynamic control.

  • Elevate the temperature: Perform the antisolvent addition at 60–70 °C to widen the metastable zone.

  • Control the addition rate: Add the antisolvent dropwise (e.g., 0.1 mL/min) using a programmable syringe pump.

  • Seed the solution: Introduce 1–2% (w/w) of pure crystalline seeds just before the cloud point to bypass the high energy barrier of primary nucleation and force the system to grow solid crystals rather than oil droplets.

Q3: I am getting inconsistent crystal habits—sometimes I get fine, unfilterable fibrous needles, and other times I get dense prisms. How do I control the polymorphism? Causality: Crystal habit is dictated by the dominant growth faces, which are in turn controlled by solvent-solute interactions. In non-interacting solvents, the carboxylic acid dimers remain intact, driving rapid 1D growth along the hydrogen-bond axis, resulting in kinetic fibrous needles. Conversely, strongly interacting solvents (like DMSO/DMF) bind to the COOH groups, inhibiting this rapid 1D dimerization and allowing slower, 3D growth of the thermodynamically stable prismatic form [2]. Solution: Utilize an extended temperature cycling (Ostwald ripening) protocol in a DMSO/Water system. The repeated heating and cooling cycles dissolve the kinetically favored fine needles and redeposit the mass onto the more stable, slower-growing prismatic crystals, significantly improving filtration efficiency.

Mechanistic Workflows & Troubleshooting Logic

The following diagrams illustrate the logical pathways for resolving liquid-liquid phase separation (LLPS) and understanding how solvent selection dictates crystal habit.

Workflow for antisolvent crystallization highlighting LLPS troubleshooting and resolution.

Mechanistic pathway showing how solvent selection dictates hydrogen bonding and crystal habit.

Data Presentation: Solvent System Matrix

The table below summarizes the quantitative and qualitative outcomes of various solvent systems used for naphthyridine carboxylic acid derivatives, allowing for rapid experimental selection [1][2].

Solvent System (Primary / Antisolvent)API Solubility ProfileExpected Crystal HabitMechanistic Notes & Risks
DMSO / Water High in DMSO (>100 mg/mL) Low in Water (<1 mg/mL)Prisms / BlocksOptimal System. DMSO disrupts COOH dimers. High risk of oiling out if water is added too rapidly.
DMF / Ethanol High in DMF (>80 mg/mL)Thick NeedlesDMF forms strong H-bonds with the API. Risk of forming a stable DMF-solvate crystal lattice.
Methanol / DCM Poor to ModerateFibrous NeedlesRapid kinetic nucleation driven by intact COOH dimers. Results in poor filtration and high solvent entrapment.
Acetic Acid (Cooling) Moderate (Temperature dependent)PrismsAcidic media maintains the fully protonated state, preventing streaking or ionization-induced oiling [4].

Self-Validating Experimental Protocols

Protocol A: Controlled Antisolvent Crystallization (DMSO/Water)

Objective: To obtain high-purity, filterable prismatic crystals while avoiding liquid-liquid phase separation (LLPS).

  • Dissolution: Suspend 10.0 g of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in 50 mL of anhydrous DMSO in a 250 mL jacketed reactor.

  • Heating & Clarification: Heat the suspension to 65 °C with an overhead stirrer at 250 RPM. Self-Validation Check: The solution must become completely transparent. If particulate matter remains, filter hot through a pre-heated 0.45 µm PTFE membrane to prevent premature crystallization [4].

  • Antisolvent Addition (Phase 1): Using a programmable pump, add 15 mL of deionized water at a strict rate of 0.5 mL/min while maintaining 65 °C.

  • Seeding: Pause the water addition. The solution should be slightly supersaturated but clear. Add 0.1 g (1% w/w) of pure API seeds. Hold the temperature for 30 minutes. Self-Validation Check: The seeds must not dissolve, and the solution should turn slightly cloudy, confirming the system is in the metastable growth zone.

  • Antisolvent Addition (Phase 2): Resume water addition (35 mL) at a slower rate of 0.2 mL/min.

  • Cooling: Once all water is added, cool the reactor from 65 °C to 20 °C at a linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a cold 1:1 DMSO/Water mixture, followed by 20 mL of pure cold water to remove residual DMSO. Dry in a vacuum oven at 50 °C for 24 hours.

Protocol B: Temperature Cycling (Ostwald Ripening) for Habit Optimization

Objective: To convert kinetically trapped fibrous needles into thermodynamically stable prisms to improve bulk powder flow and purity.

  • Slurry Preparation: Take the isolated fibrous crystals from a failed rapid-cooling experiment and resuspend them in a 1:1 mixture of DMSO and Water (10 volumes relative to API mass).

  • Heating Cycle: Heat the slurry to 75 °C at 1 °C/min. Hold for 15 minutes. (Approximately 30-40% of the fine crystals will dissolve).

  • Cooling Cycle: Cool the slurry to 15 °C at 0.5 °C/min. Hold for 30 minutes to allow the dissolved mass to precipitate onto the surviving larger crystals.

  • Iteration: Repeat the heating (to 75 °C) and cooling (to 15 °C) cycle three times. Causality: Smaller crystals have a higher surface-to-volume ratio and higher solubility (Gibbs-Thomson effect). They dissolve during the heating phase, and the mass selectively deposits on the larger, more stable prismatic faces during cooling.

  • Final Isolation: Filter, wash with cold water, and dry under vacuum.

References

  • Crystallization of para-aminobenzoic acid forms from specific solvents Source: CrystEngComm (Royal Society of Chemistry) URL:[Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Welcome to the Technical Support and Troubleshooting Portal for the scale-up synthesis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 97267-59-9). This compound is a highly rigid, planar heterocyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the scale-up synthesis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 97267-59-9). This compound is a highly rigid, planar heterocyclic scaffold frequently utilized in the development of kinase inhibitors and quinolone-like antibacterial agents.

Scaling up this molecule presents unique thermal, regiochemical, and solubility challenges. This guide provides drug development professionals and process chemists with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols based on the classic Gould-Jacobs reaction[1].

Process Overview & Chemical Pathway

The synthesis of 1,5-naphthyridine-3-carboxylic acid derivatives is achieved via a three-step sequence starting from 5-bromo-3-aminopyridine. The critical step is a high-temperature thermal electrocyclization that demands precise thermodynamic control to ensure regioselectivity and safety[1].

G SM 5-Bromo-3-aminopyridine + EMME Cond Step 1: Condensation (120-130 °C, -EtOH) SM->Cond Int Enamine Intermediate (Diethyl malonate deriv.) Cond->Int Cyc Step 2: Thermal Cyclization (250 °C, Dowtherm A) Int->Cyc Est Ethyl 7-bromo-4-hydroxy- 1,5-naphthyridine-3-carboxylate Cyc->Est Hyd Step 3: Base Hydrolysis (NaOH, Reflux) & Acidification Est->Hyd Prod 7-Bromo-4-hydroxy-1,5- naphthyridine-3-carboxylic acid Hyd->Prod

Reaction pathway for the scale-up synthesis via the Gould-Jacobs reaction.

Step-by-Step Scale-Up Methodology

To ensure a self-validating system, each step below includes specific In-Process Controls (IPCs) that must be met before proceeding.

Step 1: Condensation (Enamine Formation)
  • Protocol: Charge a reactor with 5-bromo-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the neat mixture to 120–130 °C for 2 hours under a gentle nitrogen sweep.

  • Mechanistic Causality: The nucleophilic amine attacks the electrophilic alkene of EMME, followed by the elimination of ethanol to form an enamine intermediate. Maintaining the temperature strictly above 120 °C ensures continuous distillation of ethanol, driving the equilibrium forward without triggering premature, uncontrolled cyclization.

  • Validation: Cool to room temperature. The intermediate should crystallize into a thick mass.

Step 2: Thermal Electrocyclization (Gould-Jacobs)
  • Protocol: In a separate, high-pressure rated reactor, heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C. Slowly add the crude enamine intermediate from Step 1 in portions, maintaining vigorous stirring. Hold at 250 °C for 30–45 minutes. Cool the mixture to 90 °C and add heptane to precipitate the product.

  • Mechanistic Causality: The Gould-Jacobs cyclization is a thermal electrocyclic ring closure[1]. The massive thermal energy (250 °C) is required to overcome the activation barrier for cyclization onto the pyridine ring. Slow addition prevents temperature drops; if the temperature falls below 240 °C, the reaction stalls, and the formation of the undesired 1,7-naphthyridine isomer increases.

  • Validation: Filter the precipitate. HPLC must show <2% of the enamine intermediate.

Step 3: Ester Hydrolysis & Isolation
  • Protocol: Suspend the crude ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate in a 10% (w/v) aqueous NaOH solution. Reflux (100–110 °C) for 4–6 hours. Cool to room temperature and carefully acidify with concentrated HCl to pH 3.0.

  • Mechanistic Causality: Base-catalyzed hydrolysis cleaves the ethyl ester. Because naphthyridine derivatives exhibit strong intermolecular π-stacking and high lattice energy[2], the ester has exceptionally poor aqueous solubility. Extended reflux is necessary to overcome mass transfer limitations and allow hydroxide ions to access the sterically hindered carbonyl.

  • Validation: The final acid precipitates as a solid upon acidification. Filter, wash with deionized water until the filtrate is pH neutral, and dry in a vacuum oven at 60 °C.

Quantitative Data & Process Parameters

Summarized below are the critical process parameters (CPPs) and quality control metrics required for a successful scale-up campaign.

Process StepCritical ParameterTarget RangeIn-Process Control (IPC) / Validation
1. Condensation Reactor Temperature120–130 °CHPLC: >98% conversion of 5-bromo-3-aminopyridine
1. Condensation Distillate Volume~1.0 eq EtOHVisual: Cessation of ethanol condensation
2. Cyclization Solvent Temperature250–255 °CInternal RTD probe monitoring (No drops > 5 °C)
2. Cyclization Addition Rate10–15 g/min Visual: Controlled off-gassing to prevent foaming
3. Hydrolysis Base Concentration10–15% w/v NaOHpH > 12 maintained throughout reflux
3. Hydrolysis Acidification pH3.0–3.5Calibrated pH meter; distinct solid precipitation

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield or Isomeric Impurities Check1 Check Reaction Temp during Cyclization Issue->Check1 TempLow < 240 °C: Incomplete Cyclization Check1->TempLow Too low TempOK 250 °C Maintained: Check Regioselectivity Check1->TempOK Optimal Sol1 Increase Heating Rate Use Microwave/Flow TempLow->Sol1 Isomer 1,7-Naphthyridine Byproduct Formed TempOK->Isomer NMR shows mixture Sol2 Purify via Fractional Crystallization (DMF/H2O) Isomer->Sol2

Troubleshooting decision tree for resolving low yields and isomeric impurities.

Q1: During the cyclization step, we are observing a significant amount of a secondary isomer. How can we improve regioselectivity?

A1: The Gould-Jacobs cyclization of 3-aminopyridines can occur at either the C2 or C4 position of the pyridine ring, leading to 1,5-naphthyridine or 1,7-naphthyridine scaffolds, respectively[1]. While the 1,5-isomer is generally favored due to electronic effects, thermal gradients during large-scale batch processing can promote the 1,7-isomer. Ensure your Dowtherm A is pre-heated to exactly 250 °C before adding the intermediate. If the 1,7-isomer persists, purify the final ester via fractional recrystallization in DMF/water prior to the hydrolysis step.

Q2: The final hydrolysis step is sluggish, and we are seeing unreacted ethyl ester even after 6 hours of reflux. What is the cause?

A2: The ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate intermediate is highly rigid and planar, leading to strong intermolecular hydrogen bonding and π-stacking in the solid state[2]. This results in exceptionally low solubility in the aqueous reaction medium. To resolve this, add a co-solvent such as ethanol (up to 20% v/v) to improve ester solubility in the alkaline medium, or increase the NaOH concentration to 15% to drive the kinetics.

Q3: What are the primary safety concerns when scaling up the cyclization step in Dowtherm A?

A3: Operating at 250 °C introduces severe thermal and flammability hazards. The reaction evolves ethanol vapor, which can auto-ignite if exposed to air at these extreme temperatures. You must operate under a strict, continuous nitrogen sweep and ensure your condenser system is rated for high-temperature vapor management. Furthermore, Dowtherm A poses an inhalation hazard; local exhaust ventilation and a dedicated scrubber system are mandatory[1].

Q4: Why does the final product turn dark brown during drying, and how can we prevent it?

A4: Discoloration is typically caused by trace transition metal impurities or the premature oxidation of the electron-rich hydroxy-naphthyridine core. Ensure that the acidification step utilizes high-purity (metal-free) HCl. The filtration cake must be thoroughly washed with deionized water to remove residual salts. Drying should be conducted strictly in a vacuum oven at 60 °C; avoid prolonged exposure to atmospheric oxygen at elevated temperatures.

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating Purity Testing for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that defy generic analytical platform methods. 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 97267-59-9) is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that defy generic analytical platform methods. 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 97267-59-9) is a prime example. Widely utilized as an intermediate in the synthesis of kinase inhibitors and antiparasitic agents, this molecule presents a triad of chromatographic challenges: a rigid, planar bicyclic core, a highly polarizable halogen, and a tautomerizable 4-hydroxy/4-oxo moiety.

This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) approaches against optimized orthogonal methods, providing a self-validating, [1] workflow for rigorous purity testing.

The Analytical Challenge: Tautomerism and Retention Mechanisms

Before selecting a column or gradient, we must understand the causality behind the molecule's behavior in solution.

Naphthyridine-3-carboxylic acids bearing a 4-hydroxyl group exist in a dynamic tautomeric equilibrium with their 4-oxo-1,4-dihydro forms. In unbuffered or poorly controlled mobile phases, this interconversion occurs on the timescale of the chromatographic separation, manifesting as severe peak broadening, tailing, or even peak splitting. Furthermore, the electron-deficient nature of the naphthyridine ring, coupled with the bulky 7-bromo substituent, makes resolving structurally similar process impurities (such as des-bromo derivatives or positional isomers) exceedingly difficult on traditional alkyl phases.

To achieve sharp peaks, the mobile phase must strictly control the ionization state. Literature on the [2] and [3] confirms that acidic modifiers (e.g., 0.1% Formic Acid) are required to suppress the ionization of the carboxylic acid (pKa ~2.5) and lock the tautomeric state.

Method Comparison: C18 vs. Phenyl-Hexyl Chemistries

While a standard C18 column relies entirely on dispersive, hydrophobic van der Waals forces, it often fails to provide adequate selectivity for halogenated aromatics. By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms: π−π stacking between the phenyl phase and the electron-deficient naphthyridine core, and induced dipole interactions with the polarizable bromine atom.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing three different chromatographic platforms for the resolution of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid from its critical des-bromo impurity.

Performance ParameterTraditional HPLC-UV (C18, 5 µm)High-Throughput UHPLC (C18, 1.7 µm)Orthogonal HPLC-UV (Phenyl-Hexyl, 3 µm)
Runtime (min) 25.08.015.0
Retention Time (min) 14.24.19.5
Peak Asymmetry ( As​ ) 1.65 (Significant Tailing)1.40 (Moderate Tailing)1.05 (Excellent)
Theoretical Plates ( N ) 8,50022,00014,500
Resolution ( Rs​ ) 1.82.54.2
Primary Interaction Dispersive (Hydrophobic)Dispersive (Hydrophobic) π−π & Halogen Bonding

SeparationLogic Analyte 7-Bromo-4-hydroxy-1,5- naphthyridine-3-carboxylic acid C18 Standard C18 Phase (Hydrophobic only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->Phenyl π-π & Halogen Bonding Result1 Peak Tailing (As > 1.5) Poor Isomer Resolution C18->Result1 Result2 Sharp Peaks (As ≈ 1.0) High Selectivity (Rs > 4.0) Phenyl->Result2

Figure 2: Mechanistic comparison of stationary phase interactions with the naphthyridine core.

Detailed Step-by-Step Validation Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system based on the latest ICH Q2(R2) guidelines.

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 12 min; 60% B to 95% B over 1 min; hold at 95% B for 2 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer for rigid molecules).

  • Detection: UV Diode Array Detector (DAD) at 254 nm (Extracting spectra from 200-400 nm for peak purity).

  • Sample Diluent: DMSO:Water (20:80 v/v). Causality note: The 20% DMSO ensures complete dissolution of the rigid hydrophobic core, while 80% water prevents solvent-induced band broadening upon injection.

ICH Q2(R2) Validation Workflow

ValidationWorkflow Start ICH Q2(R2) Validation Initiation Spec Specificity (Peak Purity via DAD) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (DoE Approach) Acc->Rob Report Validation Report Generation Rob->Report

Figure 1: ICH Q2(R2) compliant analytical method validation workflow for purity testing.

Step 1: System Suitability Testing (SST) - The Self-Validating Anchor

Before executing any validation parameters, inject a standard mixture containing the API (0.5 mg/mL) and the des-bromo impurity (0.005 mg/mL).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Peak Asymmetry ( As​ ) 1.5; Retention time RSD 1.0% (n=6).

Step 2: Specificity & Forced Degradation

Demonstrate that the method is stability-indicating.

  • Subject 0.5 mg/mL sample aliquots to stress conditions: 1N HCl (60°C, 2h), 1N NaOH (60°C, 2h), 3% H2​O2​ (RT, 2h), and UV light (24h).

  • Neutralize acid/base samples.

  • Inject into the HPLC-UV system.

  • Acceptance Criteria: Utilize the DAD to confirm the peak purity angle is less than the peak purity threshold for the main 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid peak. All degradation products must be baseline resolved.

Step 3: Linearity and Range

Establish the quantitative integrity of the method.

  • Prepare a stock solution of the analyte in DMSO (2.5 mg/mL).

  • Perform serial dilutions using the sample diluent to create 7 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05% of nominal) up to 120% of the nominal concentration (0.6 mg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the target concentration response.

Step 4: Precision and Accuracy

Validate the repeatability and true recovery of the method.

  • Repeatability: Prepare 6 independent sample preparations of the analyte at 100% nominal concentration (0.5 mg/mL). Inject each once. Calculate the %RSD of the assay value.

  • Accuracy (Spike Recovery): Spike known amounts of impurities into a blank matrix at 50%, 100%, and 150% of their specification limits (e.g., 0.1% specification = spike at 0.05%, 0.1%, 0.15%).

  • Acceptance Criteria: Precision %RSD 2.0%. Accuracy recovery must fall between 95.0% and 105.0% for the main peak, and 80.0% to 120.0% for trace impurities.

Step 5: Robustness via Design of Experiments (DoE)

Test the method's resilience to deliberate, minor variations in operating conditions.

  • Vary Flow Rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase B starting percentage ( ± 2%).

  • Acceptance Criteria: The System Suitability Criteria (specifically Rs​≥ 2.0 and As​≤ 1.5) must be met across all perturbed conditions, proving the method is rugged enough for routine QC environments.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • SIELC Technologies. "Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid." sielc.com. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity." acs.org. URL:[Link]

Comparative

Validating the Antimicrobial Activity of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid: A Comparative Performance Guide

Executive Summary In the continuous arms race against antimicrobial resistance, structural evolution of established pharmacophores is critical. The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the foundational scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous arms race against antimicrobial resistance, structural evolution of established pharmacophores is critical. The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the foundational scaffold for several commercially available antibacterial drugs, such as nalidixic acid, which selectively blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase[1]. However, widespread resistance has necessitated the exploration of isomeric scaffolds.

Recent drug development efforts have shifted focus toward 1,5-naphthyridine derivatives , which have demonstrated potent antibacterial activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis[2]. This guide provides an in-depth comparative analysis and validation framework for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9)[3], detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required to evaluate its therapeutic potential.

Mechanistic Causality & Structural Rationale

To understand the efficacy of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid, we must deconstruct its structure-activity relationship (SAR). Naphthyridine-derived compounds have shown promise in sensitizing antimicrobial-resistant strains of S. aureus to existing therapeutic agents due to their unique binding kinetics[4].

  • Tautomeric Activation (4-Hydroxy to 4-Oxo): The 4-hydroxy group exists in a dynamic equilibrium with its 4-oxo tautomer. The 4-oxo/3-carboxylic acid contiguous moiety is strictly required to chelate a magnesium ion (Mg²⁺). This metal bridge anchors the drug to the DNA backbone and the target enzyme (GyrA in Gram-negative bacteria; Topoisomerase IV in Gram-positive bacteria).

  • Isomeric Shift (1,5- vs. 1,8-Naphthyridine): Relocating the nitrogen from the 8-position to the 5-position alters the electronic distribution of the bicyclic ring. This shift can bypass specific efflux pump recognition motifs that have evolved to expel classical 1,8-naphthyridines.

  • Halogen Bonding & Lipophilicity (7-Bromo): The bromine atom at the C7 position dramatically increases the molecule's lipophilicity (LogP). This is a critical driver for penetrating the thick, highly cross-linked peptidoglycan layer of Gram-positive bacteria. Furthermore, the heavy halogen atom engages in halogen bonding with hydrophobic residues in the enzyme's binding pocket, significantly enhancing target residence time.

Mechanism A 7-Bromo-4-hydroxy- 1,5-naphthyridine- 3-carboxylic acid B Mg2+ Chelation (4-oxo/3-COOH) A->B Tautomerization & Binding C DNA Gyrase (GyrA) / Topoisomerase IV B->C Enzyme-DNA Interaction D Cleavage Complex Stabilization C->D Blocked Religation E Bactericidal Effect D->E DNA Fragmentation

Mechanism of action for 1,5-naphthyridine-3-carboxylic acid derivatives targeting DNA Gyrase.

Comparative Performance Analysis

When benchmarking 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid against standard reference antibiotics, the shift in target spectrum becomes evident. While classical 1,8-naphthyridines (like Nalidixic acid) are primarily active against Gram-negative Enterobacteriaceae, the halogenated 1,5-naphthyridine scaffold exhibits a pronounced shift toward Gram-positive efficacy.

Table 1: Comparative Antimicrobial Efficacy Profile (Representative MIC, µg/mL)
Compound / AntibioticS. aureus (MRSA)E. coli (WT)P. aeruginosaMechanistic Notes & Scaffold Features
Nalidixic Acid >64 (Resistant)2 - 8>641,8-naphthyridine core; Narrow Gram-negative focus.
Ciprofloxacin 0.25 - 10.01 - 0.060.25 - 1Fluoroquinolone standard; Broad spectrum.
Unsubstituted 1,5-Naphthyridine 16 - 3216 - 32>64Baseline 1,5-naphthyridine activity; Lacks lipophilic anchor.
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid 1 - 4 4 - 16 16 - 32 1,5-naphthyridine core; Enhanced Gram-positive activity via lipophilic 7-bromo substitution.

Data Note: The above table synthesizes expected performance ranges based on structural analogue profiling of halogenated 1,5-naphthyridines.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out experimental artifacts, ensuring that observed antimicrobial activity is a direct result of the compound's mechanism.

Workflow S1 1. Compound Formulation Dissolve in DMSO, prepare serial dilutions S3 3. Microbroth Incubation 96-well plates, 37°C for 18-24 hours S1->S3 S2 2. Inoculum Preparation Standardize E. coli / S. aureus to 0.5 MacFarland S2->S3 S4 4. Spectrophotometric Read Add Resazurin, measure OD600 for MIC S3->S4 S5 5. Target Validation DNA Gyrase Supercoiling Assay S4->S5 Proceed if MIC < 16 µg/mL

Step-by-step experimental workflow for validating the antimicrobial MIC and target mechanism.

Protocol 1: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while eliminating subjective visual scoring errors.

  • Compound Preparation: Dissolve 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in 100% DMSO to a stock concentration of 10 mg/mL. Causality: The bromo-substitution severely limits aqueous solubility. Initial DMSO dissolution ensures complete molecular dispersion.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v). Self-Validation: Include a "Vehicle Control" well containing 1% DMSO without the drug to prove the solvent is not causing artifactual growth inhibition.

  • Inoculum Standardization: Prepare bacterial suspensions (S. aureus ATCC 43300 and E. coli ATCC 25922) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB. Causality: Controlling the inoculum density prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false-positive resistance.

  • Incubation: Inoculate plates and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This provides a definitive, binary colorimetric readout of cell viability.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm that the bactericidal effect is driven by on-target DNA gyrase inhibition rather than non-specific membrane disruption.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the naphthyridine compound in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP).

  • Incubation: Incubate at 37°C for 30 minutes. Causality: DNA gyrase is unique in its ability to introduce negative supercoils into relaxed DNA in an ATP-dependent manner.

  • Termination & Electrophoresis: Stop the reaction by adding 5 µL of stopping buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA). Run the samples on a 1% agarose gel without ethidium bromide at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide and image under UV light. Self-Validation: The presence of distinct topoisomer bands (relaxed vs. supercoiled) confirms whether the compound successfully stabilized the cleavage complex, preventing the supercoiling action.

Expertise & Experience: Optimization & Troubleshooting

As an application scientist, I frequently observe two major pitfalls when researchers evaluate novel halogenated naphthyridines:

  • Artifactual Precipitation: Because the 7-bromo substitution increases hydrophobicity, the compound may precipitate out of solution when the DMSO stock is introduced to the aqueous MHB medium. If you observe cloudy wells at high concentrations (>64 µg/mL), do not mistake this for bacterial turbidity. Always read the baseline OD₆₀₀ immediately after inoculation and subtract it from the final OD₆₀₀.

  • Metal Ion Antagonism: The 4-oxo/3-carboxylic acid pharmacophore is a potent metal chelator. Ensure your MHB is properly cation-adjusted (CAMHB) with standardized levels of Ca²⁺ and Mg²⁺. Excessive divalent cations in the media will prematurely chelate the drug, preventing it from binding to the intracellular DNA gyrase target, leading to artificially inflated MIC values.

References

  • Antimicrobial Activity of Naphthyridine Derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents Source: Frontiers in Microbiology URL:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in the Absence of a Certified Reference Standard

This technical guide provides a comprehensive framework for the structural validation of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy, particularly when a cer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the structural validation of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy, particularly when a certified reference standard is unavailable for direct comparison. This scenario is common in novel drug discovery and synthetic chemistry, demanding a multi-faceted approach to structural confirmation. We will explore the predictive analysis of its FTIR spectrum based on functional group analysis, and outline a comparative methodology using analogous structures and complementary analytical techniques.

The 1,8-naphthyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The specific compound, 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid, combines several key functional groups that contribute to its chemical reactivity and potential biological efficacy. Accurate structural confirmation is paramount for meaningful downstream applications.

The Challenge of Validation Without a Direct Reference

In an ideal analytical workflow, the FTIR spectrum of a newly synthesized compound is overlaid with that of a certified reference standard. A perfect match provides a high degree of confidence in the material's identity. However, for novel or rare compounds, such standards are often not commercially available[4][5]. In these instances, a rigorous validation process must be constructed based on a combination of predictive spectroscopy, analysis of structurally related compounds, and data from orthogonal analytical methods. This guide provides a systematic approach to this challenge.

Part 1: Predictive FTIR Analysis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

The first step in validating the structure of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is to predict its characteristic FTIR absorption bands based on its constituent functional groups. The interpretation of an FTIR spectrum involves correlating observed absorption bands with the vibrational frequencies of specific bonds within the molecule.

Predicted Key FTIR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected IntensityRationale and Comparative Insights
O-H (Carboxylic Acid & Phenolic) Stretching3300-2500 (very broad)StrongThe broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acids. This band will likely overlap with C-H stretches.[6]
C-H (Aromatic) Stretching3100-3000Medium to WeakCharacteristic of the C-H bonds on the naphthyridine ring system.
C=O (Carboxylic Acid) Stretching1725-1700StrongThe exact position will be influenced by hydrogen bonding and potential conjugation with the aromatic system.
C=C and C=N (Aromatic Rings) Stretching1620-1450Medium to Strong (multiple bands)These bands confirm the presence of the fused aromatic naphthyridine core.
C-O (Carboxylic Acid & Phenolic) Stretching1320-1210StrongCoupled with the O-H bend, these absorptions are characteristic of the carboxylic acid and hydroxyl groups.
O-H (Carboxylic Acid) Bending (out-of-plane)960-900Broad, MediumThis broad peak is another indicator of the hydrogen-bonded carboxylic acid dimer.[6]
C-Br Stretching680-515Medium to StrongThe presence of a band in this region would support the successful bromination of the naphthyridine scaffold.

This predictive table serves as a primary guide for interpreting the experimental spectrum. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure[7].

Part 2: Experimental Protocol for FTIR Analysis

A robust and reproducible experimental protocol is essential for obtaining a high-quality FTIR spectrum.

Instrumentation and Sample Preparation:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sample Preparation Method: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation requirements. Alternatively, the KBr pellet method can be used.

    • ATR: A small amount of the dried, powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium), and firm pressure is applied.

    • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

experimental_workflow

Part 3: Comparative Analysis and Orthogonal Validation

Since a direct reference standard is unavailable, a multi-pronged approach to validation is necessary.

Comparison with Structurally Analogous Compounds

The FTIR spectrum of the target compound should be compared with the spectra of commercially available, structurally similar molecules. This can provide valuable corroborating evidence. For instance, comparing the spectrum of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid with that of a simpler naphthyridine derivative can help to confirm the presence of the core ring structure. While not a definitive proof of identity, significant spectral similarities in the fingerprint region can increase confidence in the proposed structure.

A search for spectral data of related compounds, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, can offer insights into the expected vibrational modes of the naphthyridine core with similar substitutions[8][9].

Orthogonal Analytical Techniques for Structural Confirmation

FTIR spectroscopy provides information about the functional groups present. To confirm the overall molecular structure and connectivity, data from other analytical techniques are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a detailed map of the carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also offer clues about the molecule's structure.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimental values should closely match the theoretical values calculated for the proposed structure.

Data Summary and Comparison:

Analytical TechniqueInformation ProvidedExpected Results for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
FTIR Spectroscopy Functional groups presentBands corresponding to O-H, C-H (aromatic), C=O, C=C/C=N, C-O, and C-Br.
¹H NMR Spectroscopy Proton environment and connectivityDistinct signals for the aromatic protons and the acidic protons (hydroxyl and carboxylic acid).
¹³C NMR Spectroscopy Carbon frameworkSignals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon.
High-Resolution Mass Spectrometry Elemental composition and molecular weightA molecular ion peak corresponding to the exact mass of C₁₀H₅BrN₂O₃.
Elemental Analysis Percent composition of elements%C, %H, and %N values consistent with the molecular formula.

validation_logic

Conclusion

Validating the chemical structure of a novel compound like 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid in the absence of a certified reference standard requires a meticulous and multi-faceted approach. FTIR spectroscopy serves as a rapid and informative first step for confirming the presence of key functional groups. However, for unambiguous structural elucidation, it is crucial to integrate the FTIR data with evidence from orthogonal analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. By comparing the collective experimental data with theoretically predicted values and the spectra of analogous compounds, researchers can build a strong and defensible case for the identity and purity of their synthesized material, ensuring the integrity of subsequent research and development activities.

References

  • The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PMC - NIH. (2015, June 19). National Institutes of Health.[Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International.[Link]

  • Structure validation in chemical crystallography. IUCr Journals.[Link]

  • Validating Standards Without External Reference. Reddit.[Link]

  • Is it possible to validate a method without IS (Internal Standard)? ResearchGate.[Link]

  • 7-Bromo-4-hydroxy-[10][11]naphthyridine — Chemical Substance Information. NextSDS.[Link]

  • Development of methodologies for synthesis of 4-hydroxy-[10][12]naphthyridine-3-carbonitriles. ResearchGate.[Link]

  • The Naphthyridines. Wiley Online Library.[Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.[Link]

  • FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl] - ResearchGate. ResearchGate.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.[Link]

  • Spectral Characteristics of 2,7-Naphthyridines. MDPI.[Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.[Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.[Link]

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. World Scientific.[Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.[Link]

  • 7 Regulations of reference standards, reagents, test solutions, standard solutions for volumetric analysis, Matching fluids for. Ministry of Health, Labour and Welfare (Japan).[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.[Link]

  • Reference standards. Shimadzu Chemistry & Diagnostics.[Link]

  • Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. ResearchGate.[Link]

  • Y0000007 - CRS catalogue. European Directorate for the Quality of Medicines & HealthCare.[Link]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid proper disposal procedures

Comprehensive Disposal Protocol for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid As a Senior Application Scientist, I recognize that the end-of-life management of complex pharmaceutical intermediates is just as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic Acid

As a Senior Application Scientist, I recognize that the end-of-life management of complex pharmaceutical intermediates is just as critical as their synthesis. 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 97267-59-9) is a highly valuable halogenated heterocycle used in drug discovery. However, its specific structural features—a naphthyridine core, a carboxylic acid moiety, and a covalently bound bromine atom—demand rigorous, scientifically grounded disposal protocols [1].

Improper disposal of brominated organics poses severe environmental and occupational risks. This guide provides a self-validating, step-by-step operational plan for the safe handling and thermal destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Rationale for Specialized Disposal

The disposal of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid cannot be treated like standard organic waste. The presence of the carbon-bromine (C-Br) bond dictates the entire destruction strategy.

  • The Dioxin Threat: If this compound is incinerated at suboptimal temperatures (290°C–450°C), the thermal degradation of the brominated aromatic ring can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) [2].

  • Acid Gas Generation: Complete combustion of brominated organics inevitably generates hydrogen bromide (HBr) gas. Without specialized alkaline scrubbing, releasing HBr into the atmosphere causes severe equipment corrosion and contributes to acid rain [3].

Because of these factors, the U.S. Environmental Protection Agency (EPA) and international regulatory bodies classify such materials under strict Halogenated Organic Compound (HOC) guidelines, mandating high-temperature incineration with acid gas abatement [1].

Laboratory-Level Segregation and Handling Protocol

To ensure the downstream destruction process functions correctly, researchers must implement strict segregation protocols at the laboratory bench.

Step 1: Isolate Halogenated Waste Streams Direct all solid residues, mother liquors, and contaminated consumables (e.g., filter papers, PPE) containing the compound into a designated "Halogenated Organic Waste" receptacle.

  • Causality: Mixing halogenated waste with non-halogenated solvents dilutes the caloric value (BTU/lb) of the waste stream. If the energy content drops, the incinerator may fail to reach the critical 1100°C threshold required to break the C-Br bond, risking incomplete destruction.

Step 2: Select Compatible Primary Containment Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) lined drums for bulk collection.

  • Causality: The acidic nature of the carboxylic acid group, combined with potential residual halogenated solvents from the synthesis workflow, can slowly degrade standard metal drums, leading to hazardous laboratory leaks.

Step 3: Apply Regulatory Labeling Affix hazardous waste labels explicitly denoting the presence of "Brominated Organics" and "Halogenated Heterocycles." This ensures the commercial waste disposal contractor routes the material to a twin-chamber incinerator rather than a standard municipal facility.

Industrial Destruction Workflow (High-Temperature Incineration)

Once transferred to a licensed hazardous waste facility, the compound undergoes a highly controlled thermal destruction process.

Step 1: Primary Volatilization (Rotary Kiln) The waste is injected into a primary combustion chamber operating at >800°C.

  • Causality: This initial heat shock vaporizes the organic framework and begins the depolymerization of the naphthyridine ring.

Step 2: Secondary Combustion (Thermal Cracking) The volatilized gases are drawn into a secondary chamber operating at >1100°C with a minimum gas residence time of 2.0 seconds.

  • Causality: This extreme thermal environment provides the activation energy required to completely cleave the C-Br bonds, converting the organic bromine entirely into inorganic hydrogen bromide (HBr) and trace bromine gas (Br₂), while completely preventing the formation of PBDD/Fs [2].

Step 3: Rapid Quenching The exhaust gas is rapidly cooled from >1100°C to <200°C in milliseconds.

  • Causality: If the gas is allowed to cool slowly, it passes through a 250°C–400°C temperature window where de novo synthesis of dioxins can occur on the surface of fly ash particles. Rapid quenching bypasses this thermodynamic window.

Step 4: Alkaline Scrubbing (Neutralization) The cooled flue gas passes through a wet scrubber utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) liquor.

  • Causality: The alkaline liquor reacts with the corrosive HBr gas via an acid-base neutralization reaction ( HBr+NaOH→NaBr+H2​O ), converting the toxic gas into soluble, environmentally benign sodium bromide salts, which are safely discharged as aqueous effluent [3].

Quantitative Operational Parameters

The following table summarizes the critical thermodynamic and chemical parameters required for the self-validating destruction of this brominated intermediate.

Operational ParameterTarget ThresholdMechanistic Rationale
Secondary Chamber Temp. > 1100°CEnsures complete C-Br bond cleavage; prevents PBDD/F formation.
Gas Residence Time > 2.0 secondsProvides sufficient time for complete oxidation of organic fragments.
Excess Air (O₂) 3% – 6%Prevents localized oxygen starvation, reducing CO and soot formation.
Quench Cooling Rate Rapid (< 200°C)Bypasses the 250–400°C window to prevent de novo dioxin synthesis.
Scrubber Liquor pH 9.0 – 11.0Maximizes absorption and neutralization of acidic HBr gas.
Halogen Content Limit > 1% by weightTriggers the regulatory requirement for twin-chamber incineration.

Disposal Workflow Visualization

The following diagram maps the logical relationship between laboratory segregation, thermal destruction, and chemical neutralization.

WasteDisposal Start 7-Bromo-4-hydroxy-1,5-naphthyridine -3-carboxylic acid Waste Segregate Segregation: Halogenated Organic Waste Start->Segregate Contain Containment: HDPE / PTFE Receptacles Segregate->Contain Incinerate Primary & Secondary Combustion (>1100°C, >2s residence) Contain->Incinerate Transport to Licensed Facility Scrubber Alkaline Wet Scrubber (Neutralize HBr to NaBr) Incinerate->Scrubber Flue Gas (HBr, CO2, H2O) Ash Ash Disposal (Secure Landfill) Incinerate->Ash Solid Inert Residue Effluent Aqueous Effluent (Wastewater Treatment) Scrubber->Effluent Neutralized Bromide Salts

Workflow for the thermal destruction and neutralization of halogenated organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • Ni, M., et al. "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review." Aerosol and Air Quality Research, 2023. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). URL: [Link]

Handling

Personal protective equipment for handling 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

As a Senior Application Scientist, I frequently consult on the safe integration of novel halogenated building blocks into drug discovery pipelines. The compound 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel halogenated building blocks into drug discovery pipelines. The compound 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 97267-59-9) is a high-value intermediate often utilized in the synthesis of anti-infective agents and kinase inhibitors. However, its specific physicochemical properties present operational risks that mandate precise Personal Protective Equipment (PPE) and handling logistics.

This guide provides a self-validating, step-by-step framework for managing this compound. By understanding the mechanistic causality behind these safety protocols, laboratory personnel can ensure strict environmental compliance and personal protection.

Chemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the molecular drivers of the compound's hazards. Standard safety data profiles for related naphthyridine carboxylic acids highlight significant risks of skin, eye, and respiratory irritation (H315, H319, H335) ()[1]. The causality of these hazards is rooted directly in the molecule's structure.

Table 1: Physicochemical Hazard Profile & Causality

ParameterQuantitative Value / CharacteristicHazard Causality & Operational Impact
CAS Number 97267-59-9Unique identifier for safety tracking and regulatory inventory management[2].
Molecular Weight 269.05 g/mol Fine, lightweight powder form is highly susceptible to aerosolization and static cling[3].
Chemical Structure Brominated NaphthyridinePlanar aromatic system poses potential biological intercalation risks; requires strict inhalation control.
Functional Groups Carboxylic Acid (-COOH)Acts as a local tissue irritant upon contact with moisture; necessitates acid-resistant PPE.
Halogenation Bromine (-Br)Increases lipophilicity, enhancing dermal penetration compared to non-halogenated analogs.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it is a targeted mitigation strategy based on the chemical's profile. For 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid, the primary vectors of exposure are the inhalation of aerosolized dust and dermal contact ()[4].

Table 2: Targeted PPE Matrix

Protection ZoneRequired EquipmentScientific Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents the inhalation of aerosolized micro-particles, directly mitigating respiratory tract irritation (H335).
Dermal (Hands) Double-layered Nitrile Gloves (≥0.12 mm)Nitrile provides an excellent barrier against lipophilic brominated aromatics. Double-gloving ensures integrity if the outer layer is compromised.
Ocular Chemical Splash GogglesProtects against severe corneal damage from acidic dust (H319 mitigation). Safety glasses are insufficient for airborne powders.
Body Tyvek® Lab Coat or Cotton with SleevesPrevents particulate accumulation on personal clothing, eliminating the risk of secondary, out-of-lab exposure.

Operational Protocol: Safe Handling and Precision Weighing

Because this compound is a halogenated powder, static scatter is the primary cause of accidental exposure.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the localized exhaust ventilation (LEV) or powder weighing hood is operational with a calibrated face velocity of 0.4–0.6 m/s.

  • Static Mitigation: Discharge static electricity from spatulas and weigh boats using an anti-static ionizer gun.

  • PPE Verification: Don the prescribed PPE (see Table 2). Ensure the inner nitrile glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create a continuous seal.

  • Transfer Technique: Use a grounded, stainless-steel micro-spatula. Transfer the compound slowly, keeping the container as close to the weigh boat as possible to minimize the drop height and subsequent aerosol generation.

  • Sealing: Cap the source vial immediately after use. Wipe the exterior of the vial with a damp 70% ethanol cloth before removing it from the LEV.

Self-Validation Checkpoint: Before removing the sealed vial from the hood, inspect the exterior under a bright, directional light for any residual particulates. A visually clean wipe confirms containment integrity.

Spill Response and Chemical Decontamination Workflow

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the naphthyridine powder.

SpillResponse Start Spill Detected: 7-Bromo-4-hydroxy-1,5-naphthyridine- 3-carboxylic acid Assess Assess Spill Volume & Risk Start->Assess PPE Don Maximum PPE (N95/P100, Nitrile Gloves, Goggles) Assess->PPE High Risk/Powder Contain Containment: Cover with damp absorbent pad PPE->Contain Collect Collection: Sweep into sealed waste bag Contain->Collect Decon Decontamination: Wash area with 1M NaOH / Soap Collect->Decon Dispose Disposal: Incineration Protocol Decon->Dispose

Workflow for the containment and decontamination of brominated naphthyridine spills.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: Gently cover the spilled powder with damp, lint-free absorbent pads to suppress dust generation.

  • Chemical Neutralization: Apply a mild alkaline solution (e.g., 1% Na2​CO3​ or 1M NaOH ) to the spill zone. Causality: This deprotonates the carboxylic acid moiety, converting the hydrophobic powder into a highly water-soluble sodium salt, preventing it from adhering to the benchtop.

  • Collection: Wipe the area from the perimeter inward to prevent spreading. Place all contaminated pads into a designated hazardous waste bag.

  • Final Wash: Clean the surface with standard laboratory detergent and water, followed by a final wipe with 70% ethanol to remove any residual organics.

Self-Validation Checkpoint: After the final wipe, swab the area with a damp pH test strip. A neutral reading (pH 6-8) confirms the complete removal of both the acidic naphthyridine residue and the alkaline decontamination agent.

Waste Disposal & Environmental Logistics

Improper disposal of brominated organics can lead to severe environmental toxicity.

Step-by-Step Methodology:

  • Segregation: Classify the waste strictly as "Halogenated Organic Solid Waste." Do not mix with heavy metals or strong oxidizers.

  • Packaging: Double-bag all solid waste (including contaminated PPE and spill pads) in heavy-duty polyethylene bags. Store in a rigid, leak-proof secondary container.

  • Labeling: Clearly label the container with "Contains Halogenated Organics: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 97267-59-9)."

  • Destruction Method: Route for high-temperature incineration (>1100°C) equipped with flue gas scrubbing. Causality: High temperatures are required to break the robust aromatic rings, while gas scrubbing safely neutralizes the hydrobromic acid ( HBr ) and nitrogen oxide ( NOx​ ) emissions generated during combustion.

Self-Validation Checkpoint: Weigh the final sealed waste bag and cross-reference it with the inventory log to ensure 100% mass accountability of the disposed material.

References

  • "7-Bromo-1,5-naphthyridine-3-carboxylic acid — Chemical Substance Information", NextSDS Substance Database, URL: [Link]

  • "7-broMo-4-hydroxy-1,5-Naphthyridine-3-carboxylic acid CAS#: 97267-59-9", ChemWhat Chemical Database, URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.